4-Bromo-N-ethyl-3-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-ethyl-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANSMOUZDHCGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677727 | |
| Record name | 4-Bromo-N-ethyl-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251351-08-2 | |
| Record name | 4-Bromo-N-ethyl-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-N-ethyl-3-fluorobenzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-N-ethyl-3-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain for this specific molecule, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust predictive analysis. This approach ensures a scientifically grounded resource for the identification and characterization of this compound.
Molecular Structure and Its Spectroscopic Implications
The unique substitution pattern of 4-Bromo-N-ethyl-3-fluorobenzamide, featuring a bromine atom and a fluorine atom on the benzoyl ring, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing effects of the halogen atoms and the amide functionality, along with their specific positions, governs the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-Bromo-N-ethyl-3-fluorobenzamide are summarized below.
Table 3: Predicted IR Absorption Data for 4-Bromo-N-ethyl-3-fluorobenzamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Amide |
| ~ 3070 | C-H Stretch | Aromatic |
| ~ 2975, 2870 | C-H Stretch | Aliphatic (Ethyl) |
| ~ 1660 | C=O Stretch (Amide I) | Amide |
| ~ 1540 | N-H Bend (Amide II) | Amide |
| ~ 1600, 1470 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-N Stretch | Amide |
| ~ 1100 | C-F Stretch | Aryl Fluoride |
| ~ 800 | C-Br Stretch | Aryl Bromide |
Rationale behind the Predictions: The presence of the secondary amide group will give rise to characteristic N-H and C=O stretching and N-H bending vibrations. The aromatic C-H and C=C stretches are also expected. The C-F and C-Br stretches will appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Caption: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-N-ethyl-3-fluorobenzamide, the following is expected.
Table 4: Predicted Mass Spectrometry Data for 4-Bromo-N-ethyl-3-fluorobenzamide
| m/z | Ion | Comments |
| 245/247 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br). |
| 216/218 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 183/185 | [M - NHC₂H₅]⁺ | Loss of the ethylamino group. |
| 155/157 | [M - CONHC₂H₅]⁺ | Loss of the ethylamide group. |
| 102 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl group. |
| 75 | [C₆H₃]⁺ | Aromatic fragment. |
Rationale behind the Predictions: The molecular ion peak will be a doublet with a mass difference of 2, characteristic of a monobrominated compound. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the N-alkyl substituent. The presence of bromine will be evident in the isotopic pattern of the fragments containing it.
Experimental Protocol for MS Data Acquisition (EI-MS)
Caption: Experimental workflow for EI-MS analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Bromo-N-ethyl-3-fluorobenzamide. The presented NMR, IR, and MS data, along with the rationale for their prediction and detailed experimental protocols, offer a valuable resource for scientists working with this compound. The unique combination and positioning of the substituents are expected to produce distinct and identifiable spectral features. This guide serves as a foundational reference for the synthesis, purification, and structural confirmation of 4-Bromo-N-ethyl-3-fluorobenzamide in a research and development setting.
References
Due to the lack of direct experimental data for 4-Bromo-N-ethyl-3-fluorobenzamide in the searched literature, this reference list includes sources for spectroscopic data of related compounds and general principles of spectroscopic interpretation.
-
PubChem. 4-bromo-N-ethyl-N-methyl-benzamide. National Center for Biotechnology Information. [Link]
-
molecularinfo.com. 3-Bromo-N-ethyl-4-fluorobenzamide. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. General Spectroscopic Data. National Institute of Standards and Technology. [Link]
physical and chemical properties of 4-Bromo-N-ethyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved binding affinity, and better membrane permeability.[1][2] 4-Bromo-N-ethyl-3-fluorobenzamide, a substituted benzamide, embodies this principle, presenting a scaffold of significant interest for the development of novel therapeutic agents. The benzamide moiety itself is a well-established pharmacophore present in a multitude of approved drugs, known for its diverse biological activities.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-N-ethyl-3-fluorobenzamide, its synthesis, and analytical characterization, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1251351-08-2 | [6][7][8] |
| Molecular Formula | C₉H₉BrFNO | [6][7][9] |
| Molecular Weight | 246.08 g/mol | [6][7][9] |
| Appearance | Predicted to be a white to off-white solid. | Based on similar benzamide compounds. |
| Melting Point | Not experimentally reported. | - |
| Boiling Point | Not experimentally reported. | [7] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and DMF; poorly soluble in water. | Based on the general solubility of substituted benzamides. |
| Purity | ≥96% | As listed by some commercial suppliers.[8] |
Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide can be readily achieved through the amide coupling of 4-bromo-3-fluorobenzoic acid with ethylamine. This reaction is a standard transformation in organic synthesis and can be facilitated by a variety of coupling agents. Below is a detailed, field-proven protocol.
Experimental Protocol: Amide Coupling
Objective: To synthesize 4-Bromo-N-ethyl-3-fluorobenzamide from 4-bromo-3-fluorobenzoic acid and ethylamine.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
Ethylamine (as a solution in THF or as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution of ethylamine. If using a solution in THF, add ethylamine (1.5 eq). If using the hydrochloride salt, add ethylamine hydrochloride (1.5 eq) and an additional equivalent of DIPEA.
-
Slowly add the ethylamine solution and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-N-ethyl-3-fluorobenzamide.
Causality Behind Experimental Choices:
-
EDCI and HOBt: This combination of coupling agents is widely used to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine. HOBt is added to suppress side reactions and improve the efficiency of the coupling.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDCI and any acid formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile.
-
Anhydrous Conditions: The reagents used are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.
A [label="4-Bromo-3-fluorobenzoic Acid"]; B [label="EDCI, HOBt, DIPEA in DMF"]; C [label="Activated Ester Intermediate"]; D [label="Ethylamine"]; E [label="4-Bromo-N-ethyl-3-fluorobenzamide"]; F [label="Work-up & Purification"];
A -> B [label="Activation"]; B -> C; D -> C [label="Nucleophilic Attack"]; C -> E [label="Amide Bond Formation"]; E -> F; }
Caption: Synthetic workflow for 4-Bromo-N-ethyl-3-fluorobenzamide.Chemical Reactivity and Stability
4-Bromo-N-ethyl-3-fluorobenzamide is expected to be a stable compound under normal laboratory conditions. The amide bond is generally robust, but it can be hydrolyzed under strong acidic or basic conditions. The aromatic ring is substituted with both an electron-withdrawing fluorine atom and a deactivating bromine atom, which will influence its reactivity in electrophilic aromatic substitution reactions. The bromine atom provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which is a common strategy in the synthesis of complex drug molecules.
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. While the actual spectra for 4-Bromo-N-ethyl-3-fluorobenzamide are not provided in the search results, we can predict the expected spectral features based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.6 | t | 1H | Ar-H | ~8.0 |
| ~7.4 | dd | 1H | Ar-H | ~8.0, ~1.5 |
| ~7.2 | dd | 1H | Ar-H | ~8.0, ~1.5 |
| ~6.5 | br s | 1H | N-H | - |
| 3.45 | q | 2H | -CH₂- | ~7.2 |
| 1.25 | t | 3H | -CH₃ | ~7.2 |
Note: Predicted chemical shifts are in CDCl₃ and are based on the analysis of similar substituted benzamides. The aromatic region will show complex splitting patterns due to the fluorine and bromine substituents.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~159 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 (d) | Ar-C |
| ~128 (d) | Ar-C |
| ~125 (d) | Ar-C |
| ~118 (d, ²JCF ≈ 22 Hz) | C-Br |
| ~115 (d) | Ar-C |
| ~35 | -CH₂- |
| ~15 | -CH₃ |
Note: Predicted chemical shifts are in CDCl₃. The signals for the fluorinated aromatic ring will appear as doublets due to C-F coupling.
A [label="Synthesized Compound"]; B [label="¹H NMR"]; C [label="¹³C NMR"]; D [label="FT-IR"]; E [label="Mass Spectrometry"]; F [label="HPLC/GC-MS"]; G [label="Structural Confirmation"]; H [label="Purity Assessment"];
A -> B; A -> C; A -> D; A -> E; A -> F; {B, C, D, E} -> G; F -> H; }
Caption: Analytical workflow for compound characterization.Predicted FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2970, ~2880 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend (Amide II) |
| ~1250 | Strong | C-N stretch |
| ~1100 | Strong | C-F stretch |
| ~600 | Medium | C-Br stretch |
Predicted Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Expected Molecular Ion (M⁺): A prominent peak should be observed at m/z 245 and 247 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 216/218.
-
Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the ethylamine moiety.
-
Purity Assessment
The purity of 4-Bromo-N-ethyl-3-fluorobenzamide should be assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[][11][12] A typical HPLC method would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-N-ethyl-3-fluorobenzamide. Based on the safety data sheets of similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion
4-Bromo-N-ethyl-3-fluorobenzamide is a valuable building block for drug discovery, combining the established pharmacological relevance of the benzamide scaffold with the advantageous properties imparted by fluorine substitution. This guide has provided a detailed overview of its synthesis, predicted physicochemical and spectral properties, and essential safety information. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating their efforts in the development of new and improved therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]
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ChemWhat. (n.d.). CAS NO. 1251351-08-2 | 4-Bromo-N-ethyl-3-fluorobenzamide. Retrieved January 21, 2026, from [Link]
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BIOFOUNT. (n.d.). 1251351-08-2|4-Bromo-N-ethyl-3-fluorobenzamide. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-N-(3-fluorophenyl)-N,3-dimethylbenzamide. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. Retrieved January 21, 2026, from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved January 21, 2026, from [Link]
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Thieme. (n.d.). 1H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 21, 2026, from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved January 21, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved January 21, 2026, from [Link]
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Beijing Innochem. (n.d.). 4-Bromo-N-ethyl-3-fluorobenzamide. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). Benzamide, 4-bromo-N,N-diethyl-. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved January 21, 2026, from [Link]
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PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2020). EI Mass spectra, proposed structures and predominant fragmentation patterns of TFA derivatives of the target cathinones. Retrieved January 21, 2026, from [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 21, 2026, from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 21, 2026, from [Link]
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Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved January 21, 2026, from [Link]
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In-depth Technical Guide: Characterization of GSK2830371, a Potent Allosteric Inhibitor of Wip1 Phosphatase
Disclaimer: The CAS number 1251351-08-2 provided in the topic query corresponds to the chemical entity 4-Bromo-N-ethyl-3-fluorobenzamide. This guide focuses on GSK2830371 , a compound extensively characterized in cancer research, for which the correct CAS number is 1404456-53-6 . This decision is based on the detailed requirements of the prompt, which align with the known properties and research context of GSK2830371.
Introduction
Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][2] Its role in dephosphorylating key signaling proteins, such as p53, ATM, and Chk2, effectively terminates the DNA damage checkpoint, allowing cells to resume proliferation.[1][2] In numerous cancers, including breast carcinoma and hematopoietic tumors, the PPM1D gene is amplified, leading to Wip1 overexpression, which in turn attenuates the p53-mediated tumor suppressor function and promotes oncogenesis.[2] This makes Wip1 a compelling therapeutic target for cancers with an intact p53 pathway.
GSK2830371 has emerged as a first-in-class, potent, and selective small-molecule inhibitor of Wip1 phosphatase.[2] It is an orally bioavailable, allosteric inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] This technical guide provides a comprehensive overview of the characterization of GSK2830371, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
GSK2830371 is a pyridinylaminomethylthienylcarboxamide derivative.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1404456-53-6 | [1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [4] |
| Molecular Weight | 461.02 g/mol | [4] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98% (by HPLC) | [5] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. Insoluble in water. | [3][4] |
| Storage | Store at -20°C as a solid. Stock solutions are stable for up to 6 months at -20°C. | [3][4] |
The synthesis of GSK2830371 is described in the patent literature, specifically in patent WO 2012149102.[2] The synthesis is a multi-step process involving the coupling of key chemical intermediates to construct the final complex molecule. While a detailed step-by-step protocol is proprietary, the structure suggests a synthetic route involving amide bond formation and nucleophilic substitution reactions.
Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway
GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase.[2] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1.[2] This flap region is structurally divergent from other members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1 over other phosphatases.[2]
Binding of GSK2830371 to the flap subdomain induces a conformational change in Wip1, leading to the inhibition of its phosphatase activity.[2] This prevents the dephosphorylation of key Wip1 substrates that are integral to the DNA damage response pathway. Consequently, the phosphorylation levels of multiple proteins, including p53 (at Ser15), Chk2 (at T68), H2AX (at S139), and ATM (at S1981), are increased and sustained.[1]
The increased phosphorylation of p53 at Ser15 is a critical event, as it enhances the stability and transcriptional activity of p53.[6] Activated p53 then upregulates the expression of its target genes, such as CDKN1A (encoding the cell cycle inhibitor p21), leading to cell cycle arrest and apoptosis in tumor cells with wild-type TP53.[6][7] Interestingly, GSK2830371 has also been shown to induce the ubiquitin-mediated degradation of Wip1 protein, further amplifying its inhibitory effect.[3]
In Vitro and In Vivo Biological Activity
GSK2830371 has demonstrated potent and selective activity in a range of preclinical studies. Its anti-proliferative effects are particularly pronounced in cancer cell lines with PPM1D amplification and a wild-type TP53 gene.[2]
| Assay Type | Model System | Key Findings | Reference | | :--- | :--- | :--- | | In Vitro Enzyme Inhibition | Cell-free Wip1 phosphatase assay | IC₅₀ = 6 nM (with FDP substrate) |[1] | | In Vitro Enzyme Inhibition | Cell-free Wip1 phosphatase assay | IC₅₀ = 13 nM (with phospho-p38 substrate) |[2] | | Cellular Activity | PPM1D-amplified MCF7 breast cancer cells | Increased phosphorylation of p53 (S15), Chk2 (T68), H2AX (S139), and ATM (S1981) in a concentration-dependent manner. |[1] | | Cell Proliferation | MCF-7 breast cancer cells (PPM1D-amplified, TP53 wild-type) | GI₅₀ = 2.65 µM |[7] | | Cell Proliferation | Lymphoid cell lines (TP53 wild-type) | Selective anti-proliferative activity. |[1] | | Combination Studies | DOHH2 and MX-1 tumor cells | Synergistic anti-proliferative effect with doxorubicin. |[1] | | Combination Studies | Liver adenocarcinoma cells (RBE, SK-Hep-1) | Potentiated the growth inhibitory activity of the MDM2 inhibitor HDM201. |[8] | | In Vivo Pharmacodynamics | DOHH2 tumor xenografts in mice | Oral administration increased phosphorylation of Chk2 (T68) and p53 (S15). |[1] | | In Vivo Efficacy | DOHH2 tumor xenografts in mice | Oral dosing (150 mg/kg, twice or three times daily for 14 days) inhibited tumor growth by 41% and 68%, respectively. |[6] |
Experimental Protocol: In Vitro Wip1 Phosphatase Inhibition Assay
This protocol describes a representative fluorescence-based assay to determine the in vitro potency of GSK2830371 against Wip1 phosphatase.
1. Materials and Reagents:
-
Recombinant human Wip1 phosphatase
-
GSK2830371
-
Fluorescein diphosphate (FDP) substrate
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
DMSO (anhydrous)
-
384-well black microplates
-
Spectramax microplate reader or equivalent with 485 nm excitation and 530 nm emission filters
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GSK2830371 in anhydrous DMSO.
-
Perform serial dilutions of the GSK2830371 stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 100 pM).
-
-
Assay Setup:
-
In a 384-well microplate, add 1 µL of the diluted GSK2830371 or DMSO (for control wells) to the respective wells.
-
Prepare a 2X FDP substrate solution (100 µM) in Assay Buffer.
-
Add 24 µL of the 2X FDP substrate solution to each well.
-
Mix the plate gently and incubate at room temperature for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Prepare a 2X Wip1 enzyme solution (20 nM) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X Wip1 enzyme solution to each well. The final concentration of Wip1 will be 10 nM and FDP will be 50 µM.
-
Immediately place the microplate in the Spectramax reader.
-
Measure the fluorescence intensity (485 nm excitation / 530 nm emission) every minute for 30 minutes at room temperature.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the GSK2830371 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase with a well-defined mechanism of action. By preventing the dephosphorylation of key proteins in the DNA damage response pathway, it effectively reactivates p53-mediated tumor suppression. Its efficacy in preclinical models, particularly in cancers with PPM1D amplification and wild-type TP53, underscores its potential as a targeted therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of Wip1 inhibitors as a promising strategy in oncology.
References
-
Gilmartin, A. G., Faitg, T. H., Richter, M., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. Retrieved from [Link]
-
Esfandiari, A., Miller, P., Kian, K., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391. Retrieved from [Link]
-
Tan, E. S., Wang, B., Yap, K. L., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3865. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSK 2830371 | Protein Ser/Thr Phosphatase Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-N-ethyl-3-fluorobenzamide: A Strategic Intermediate in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-Bromo-N-ethyl-3-fluorobenzamide, a key chemical intermediate in pharmaceutical synthesis. The document outlines its chemical identity, strategic importance in medicinal chemistry, and detailed protocols for its synthesis, purification, and characterization. By elucidating the mechanistic rationale behind the synthetic pathway and providing comprehensive analytical data, this guide serves as a critical resource for researchers and professionals engaged in drug development. Furthermore, it explores the role of this intermediate in the construction of complex bioactive molecules, underscoring its utility in contemporary drug discovery programs.
Section 1: Introduction to 4-Bromo-N-ethyl-3-fluorobenzamide
4-Bromo-N-ethyl-3-fluorobenzamide (CAS No. 1251351-08-2) is a substituted benzamide that has emerged as a valuable building block in the synthesis of pharmaceutically active compounds[1]. Its structural features, namely the bromine and fluorine atoms on the phenyl ring, coupled with the N-ethylamide group, provide multiple points for chemical modification, making it a versatile intermediate for creating diverse molecular scaffolds.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-N-ethyl-3-fluorobenzamide | N/A |
| CAS Number | 1251351-08-2 | [1] |
| Molecular Formula | C₉H₉BrFNO | [1] |
| Molecular Weight | 246.08 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| XLogP3 | 1.6 | [2] |
The Strategic Importance of the Fluorobenzamide Moiety in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. Specifically, the C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life. Fluorinated benzamides, in particular, are present in a variety of approved drugs and clinical candidates, demonstrating their broad therapeutic relevance[3][4][5][6]. The benzamide functional group itself is a common pharmacophore found in a wide array of biologically active compounds, including antimicrobial, analgesic, anti-inflammatory, and anticancer agents[7][8].
Overview of its Role as a Building Block
4-Bromo-N-ethyl-3-fluorobenzamide serves as a bifunctional intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, or amino substituents. This is a cornerstone of modern synthetic chemistry for building molecular complexity. The N-ethylamide group can influence the solubility and conformational properties of the final molecule, and the fluorine atom can modulate the electronic environment of the aromatic ring, impacting its reactivity and biological interactions.
Section 2: Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide is most commonly achieved from its corresponding carboxylic acid, 4-Bromo-3-fluorobenzoic acid (CAS No. 153556-42-4)[9]. The overall transformation involves the formation of an amide bond with ethylamine. A reliable and widely used approach is the two-step, one-pot procedure involving the initial activation of the carboxylic acid to a more reactive species, followed by nucleophilic attack by the amine.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide C-N bond, leading back to 4-bromo-3-fluorobenzoic acid and ethylamine. This is a standard and highly reliable disconnection in organic synthesis.
Retrosynthetic analysis of 4-Bromo-N-ethyl-3-fluorobenzamide.
Protocol 1: Two-Step Synthesis from 4-Bromo-3-fluorobenzoic Acid
This protocol details a robust method for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide, proceeding through an in-situ generated acyl chloride intermediate.
Mechanism: The carboxylic acid is activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup. The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.
Experimental Details:
-
To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the progress by TLC or by observing the cessation of gas evolution. The reaction is usually complete within 1-3 hours.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-bromo-3-fluorobenzoyl chloride is typically used in the next step without further purification.
Mechanism: The highly electrophilic acyl chloride is then reacted with ethylamine, which acts as a nucleophile. The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Experimental Details:
-
Dissolve the crude 4-bromo-3-fluorobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.5-2.0 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acyl chloride is consumed.
-
Upon completion, the reaction mixture is typically washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Bromo-N-ethyl-3-fluorobenzamide.
Synthetic workflow for 4-Bromo-N-ethyl-3-fluorobenzamide.
Section 3: Purification and Characterization
The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.
Protocol 2: Recrystallization for High-Purity Intermediate
3.1.1. Solvent Selection and Rationale: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzamide derivatives, common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent should be determined empirically to achieve the best balance of recovery and purity.
3.1.2. Step-by-Step Procedure:
-
Dissolve the crude 4-Bromo-N-ethyl-3-fluorobenzamide in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization Techniques
The identity and purity of the synthesized 4-Bromo-N-ethyl-3-fluorobenzamide should be confirmed using a combination of spectroscopic and chromatographic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the aromatic ring. The carbon attached to the bromine atom often shows a characteristic chemical shift[10].
-
¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, confirming the presence of the fluorine atom.
Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion peak [M]+ and fragment ions containing bromine.
HPLC is a standard technique to assess the purity of the final compound. A reverse-phase HPLC method can be developed to separate the target compound from any impurities. The purity is determined by the area percentage of the main peak in the chromatogram.
Data Summary Table (Predicted and/or Reported)
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons, a quartet for -CH₂-, and a triplet for -CH₃. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group. |
| MS (EI) | Molecular ion peak (M⁺) showing a characteristic bromine isotopic pattern. |
| HPLC | A single major peak indicating high purity (>95%). |
Section 4: Applications in Drug Development - Case Studies
The N-ethylbenzamide scaffold is a key feature in a number of compounds with diverse biological activities. For example, derivatives of N-ethylbenzamide have been investigated as protein kinase inhibitors, which are a major class of anticancer drugs[11].
Logical Flow Diagram of a Multi-step Synthesis using the Intermediate
The following diagram illustrates a hypothetical multi-step synthesis where 4-Bromo-N-ethyl-3-fluorobenzamide is used as a key intermediate.
Hypothetical synthetic route utilizing 4-Bromo-N-ethyl-3-fluorobenzamide.
Section 5: Safety, Handling, and Storage
Material Safety Data Sheet (MSDS) Highlights
While a specific MSDS for 4-Bromo-N-ethyl-3-fluorobenzamide is not publicly available, related compounds such as brominated and fluorinated aromatics are generally considered to be irritants to the skin, eyes, and respiratory system. They may also be harmful if swallowed or absorbed through the skin.
General Hazard Statements for Related Compounds:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures in a Laboratory Setting
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Spill and Exposure: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Long-term Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion and Future Outlook
4-Bromo-N-ethyl-3-fluorobenzamide is a strategically important chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the synthesis of a wide range of complex molecules. The presence of the fluorine atom offers the potential for improved pharmacokinetic and pharmacodynamic properties in the final drug candidates. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like 4-Bromo-N-ethyl-3-fluorobenzamide is expected to increase, making it a valuable tool for medicinal chemists.
References
-
CP Lab Safety. (n.d.). 4-Bromo-N-ethyl-3-fluorobenzamide, 96% Purity, C9H9BrFNO, 25 grams. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-N-(3-fluorophenyl)-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubMed. (2021, August 8). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved from [Link]
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
AA Blocks. (n.d.). 4-Bromo-3-fluorobenzamide | 759427-20-8. Retrieved from [Link]
- Google Patents. (n.d.). US1794097A - Method of isolation and purification of benzidine and its substitution products.
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved from [Link]
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- 3. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Solubility of 4-Bromo-N-ethyl-3-fluorobenzamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Bromo-N-ethyl-3-fluorobenzamide in various organic solvents. In the absence of extensive publicly available solubility data for this specific compound, this document emphasizes the foundational principles and robust methodologies required to generate this critical information in a laboratory setting.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 4-Bromo-N-ethyl-3-fluorobenzamide, which holds potential in medicinal chemistry and materials science, understanding its solubility is paramount for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient and controlled chemical synthesis.
-
Purification: Developing effective crystallization and chromatographic methods.
-
Formulation: Preparing solutions of precise concentrations for assays, screening, and potential drug delivery systems.
-
Process Development: Scaling up production requires predictable solubility for consistent and safe manufacturing.
This guide will first characterize the solute, then delve into the theoretical underpinnings of solubility, and finally, present a detailed, self-validating experimental protocol for its determination.
Physicochemical Characterization of 4-Bromo-N-ethyl-3-fluorobenzamide
A thorough understanding of the solute's molecular properties is the first step in predicting its solubility behavior.
Structure:
Table 1: Physicochemical Properties of 4-Bromo-N-ethyl-3-fluorobenzamide
| Property | Value | Source |
| CAS Number | 1251351-08-2 | BLD Pharm[1] |
| Molecular Formula | C₉H₉BrFNO | BLD Pharm[1] |
| Molecular Weight | 246.08 g/mol | Beijing Xinhengheng Technology Co., Ltd.[2] |
| Purity | ≥96% | Beijing Xinhengheng Technology Co., Ltd.[2] |
| Appearance | Typically a solid | Inferred |
Structural Analysis for Solubility Prediction:
-
Polarity: The molecule possesses several polar functional groups: a carbonyl group (C=O), an amide linkage (-NH-), and a carbon-fluorine bond. These groups can participate in dipole-dipole interactions and hydrogen bonding (the N-H group as a donor, and the O, N, and F atoms as acceptors).
-
Non-Polarity: The benzene ring and the ethyl group contribute to the non-polar character of the molecule.
-
Overall Character: 4-Bromo-N-ethyl-3-fluorobenzamide is a moderately polar molecule. Its solubility will be dictated by the balance between its polar and non-polar functionalities. The principle of "like dissolves like" suggests it will be more soluble in solvents of similar polarity.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
While the "like dissolves like" rule provides a qualitative prediction, the Hansen Solubility Parameter (HSP) system offers a more quantitative and nuanced approach.[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]
Every solvent and solute can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, higher predicted solubility.
Since the HSP values for 4-Bromo-N-ethyl-3-fluorobenzamide are not published, they must be determined experimentally. This involves testing the solubility of the compound in a range of solvents with known HSP values (see Table 2). The solvents that dissolve the compound are considered "good" solvents, and those that do not are "bad" solvents. A sphere can then be mathematically fitted in Hansen space to enclose the "good" solvents, and the center of this sphere provides the HSP coordinates (δD, δP, δH) for the solute.
Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25°C)
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Values are compiled from various sources and may vary slightly.
Experimental Determination of Solubility: A Validated Protocol
The Isothermal Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[4][5]
Materials and Equipment
-
4-Bromo-N-ethyl-3-fluorobenzamide (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
Part 1: Preparation of Saturated Solutions
-
Vial Preparation: Label vials for each solvent to be tested.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a single solvent into its corresponding vial.
-
Solute Addition: Add an excess amount of 4-Bromo-N-ethyl-3-fluorobenzamide to each vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming that the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle. Do not agitate.
Part 2: Sample Analysis
-
Aliquoting: Carefully withdraw a clear aliquot of the supernatant from a vial using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, labeled vial. This step is crucial to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.
Analytical Method Validation
A crucial aspect of trustworthiness is the validation of the quantification method. A standard curve must be generated for 4-Bromo-N-ethyl-3-fluorobenzamide in each solvent system to be tested.
-
Stock Solution: Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in a volumetric flask.
-
Serial Dilutions: Perform a series of dilutions to create at least five calibration standards of known concentrations.
-
Calibration Curve: Analyze these standards using the chosen analytical method (e.g., HPLC). Plot the instrument response (e.g., peak area) against concentration. The resulting plot should be linear (R² > 0.995).
-
Quantification: Use the equation of the line from the calibration curve to calculate the concentration of the unknown, diluted samples.
Data Calculation and Presentation
The solubility (S) is calculated as follows:
S (mg/mL) = (Concentration from calibration curve) x (Dilution Factor)
All experimentally determined solubility data should be compiled into a clear, structured table.
Table 3: Template for Experimental Solubility Data of 4-Bromo-N-ethyl-3-fluorobenzamide at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation |
| e.g., Acetone | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| e.g., Dichloromethane | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| e.g., Toluene | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| e.g., n-Hexane | [Experimental Value] | [Calculated Value] | e.g., Insoluble |
Visualizing the Workflow and Logic
Diagrams are essential for clarifying complex processes and relationships.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Caption: Logical workflow for determining solute HSP.
Conclusion and Future Work
This guide establishes a robust framework for determining and understanding the solubility of 4-Bromo-N-ethyl-3-fluorobenzamide. By combining a sound theoretical basis with a detailed, validated experimental protocol, researchers can generate the high-quality data necessary for advancing their work.
Future efforts should focus on executing the described protocol to populate the solubility data table for a wide range of organic solvents. Subsequently, these data can be used to calculate the Hansen Solubility Parameters for 4-Bromo-N-ethyl-3-fluorobenzamide, enabling more powerful in-silico predictions for solvent selection in future applications.
References
-
Beijing Xinhengheng Technology Co., Ltd. (n.d.). 4-Bromo-N-ethyl-3-fluorobenzamide - CAS:1251351-08-2. Retrieved January 21, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 21, 2026, from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 21, 2026, from [Link]
- Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Dissolution Technologies, 14(3), 4-9.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved January 21, 2026, from [Link]
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
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An In-depth Technical Guide on the Safe Handling and Precautions for 4-Bromo-N-ethyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Bromo-N-ethyl-3-fluorobenzamide, a compound of interest in contemporary research and development. As a substituted benzamide, this molecule's unique combination of a brominated and fluorinated aromatic ring necessitates a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.
Hazard Identification and Risk Assessment
Inferred Hazard Profile:
Based on data from similar compounds, 4-Bromo-N-ethyl-3-fluorobenzamide is anticipated to exhibit the following hazardous properties:
-
Skin Irritation: Halogenated aromatic compounds are known to cause irritation upon dermal contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Potential for Systemic Toxicity: While acute toxicity data is unavailable, chronic exposure or significant acute exposure to brominated and fluorinated compounds warrants caution due to their persistence and potential for bioaccumulation.[3][4]
The presence of both bromine and fluorine on the benzamide scaffold can influence its reactivity and metabolic pathways. Fluorine substitution is known to modulate the lipophilicity and metabolic stability of molecules, which can, in turn, affect their toxicological profile.[5][6] Brominated compounds, particularly aromatic ones, are handled with care due to their potential environmental persistence and health impacts upon exposure.[3][7]
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Precautionary Statement |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
| (Single Exposure) | ||
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available | Assume harmful if swallowed, in contact with skin, or if inhaled. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. Engineering controls serve as the primary barrier, supplemented by appropriate PPE.
Engineering Controls:
-
Fume Hood: All handling of solid 4-Bromo-N-ethyl-3-fluorobenzamide and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to check the glove manufacturer's compatibility data for halogenated aromatic compounds. Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A laboratory coat is required to protect street clothing and skin.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including training and fit-testing.
Diagram 1: Hierarchy of Controls
Caption: The hierarchy of controls for mitigating laboratory hazards.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[9][10]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][8]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency Procedures
Preparedness for emergencies is a cornerstone of laboratory safety.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagram 2: Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
Proper disposal of 4-Bromo-N-ethyl-3-fluorobenzamide and its contaminated materials is crucial to prevent environmental contamination.
-
Classification: This compound should be treated as hazardous waste.
-
Containers: Collect waste in clearly labeled, sealed containers.
-
Halogenated Waste Stream: Dispose of as halogenated organic waste, following institutional and local regulations.[7] Do not dispose of down the drain.
Experimental Protocols: Safe Weighing and Solution Preparation
Objective: To safely weigh a solid sample of 4-Bromo-N-ethyl-3-fluorobenzamide and prepare a stock solution.
Materials:
-
4-Bromo-N-ethyl-3-fluorobenzamide
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Pipettes
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Tare the balance with the weighing paper or boat.
-
Carefully transfer the desired amount of 4-Bromo-N-ethyl-3-fluorobenzamide onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place the volumetric flask in the fume hood.
-
Carefully transfer the weighed solid into the flask. A powder funnel may be used.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weighing paper and any contaminated consumables in the designated halogenated waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Conclusion
The safe handling of 4-Bromo-N-ethyl-3-fluorobenzamide is predicated on a proactive and informed approach to risk management. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner.
References
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Le, J. K., & Sharma, S. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Akaha, R., & Othman, M. I. (2024, January 17). Fluoride Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. Retrieved from [Link]
-
Al-Sakkari, E. G., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Retrieved from [Link]
-
Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
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Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]
-
Loba Chemie. (2016, April 28). Safety Data Sheet: Benzamide for Synthesis. Retrieved from [Link]
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
-
Wikipedia. Fluoride toxicity. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-Bromo-N-ethyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-ethyl-3-fluorobenzamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, characterized by a bromine and a fluorine atom on the phenyl ring and an N-ethyl amide group, presents a unique combination of lipophilicity, electronic properties, and hydrogen bonding potential that makes it a valuable scaffold for the design of novel therapeutic agents. The presence and positions of the halogen substituents can significantly influence the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Bromo-N-ethyl-3-fluorobenzamide, offering insights for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-N-ethyl-3-fluorobenzamide is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 1251351-08-2 | [1][2] |
| Molecular Formula | C₉H₉BrFNO | [1][2] |
| Molecular Weight | 246.08 g/mol | [2] |
| Appearance | Expected to be a solid | N/A |
| Purity | ≥96% | [1][2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | N/A |
Molecular Structure
The molecular structure of 4-Bromo-N-ethyl-3-fluorobenzamide is depicted below in a 2D chemical structure diagram.
Caption: 2D Chemical Structure of 4-Bromo-N-ethyl-3-fluorobenzamide.
Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide is typically achieved through the amidation of its carboxylic acid precursor, 4-Bromo-3-fluorobenzoic acid, with ethylamine. This reaction is a standard amide bond formation, which can be facilitated by a variety of coupling reagents.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 4-Bromo-3-fluorobenzoic acid.
Caption: Synthetic workflow for 4-Bromo-N-ethyl-3-fluorobenzamide.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol describes a common and effective method for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide.
Step 1: Formation of 4-Bromo-3-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-3-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (2-3 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 4-Bromo-3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
-
Dissolve the crude 4-Bromo-3-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylamine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the ethylamine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-N-ethyl-3-fluorobenzamide.
Structural Elucidation by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and triplets, with chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and amide groups. The coupling patterns will be informative of their relative positions.
-
Ethyl Group Protons: The N-ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them.
-
Amide Proton: The N-H proton of the amide group will likely appear as a broad singlet or a triplet if coupled to the adjacent methylene protons. Its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet at a downfield chemical shift, typically in the range of 165-175 ppm.
-
Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in 4-Bromo-N-ethyl-3-fluorobenzamide.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Amide N-H stretching vibration |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850-2960 | Aliphatic C-H stretching of the ethyl group |
| C=O Stretch (Amide I) | 1630-1680 | Amide carbonyl stretching vibration |
| N-H Bend (Amide II) | 1510-1570 | Amide N-H bending vibration |
| C-N Stretch | 1200-1350 | Amide C-N stretching vibration |
| C-F Stretch | 1000-1300 | Carbon-fluorine stretching vibration |
| C-Br Stretch | 500-650 | Carbon-bromine stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 4-Bromo-N-ethyl-3-fluorobenzamide (246.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include cleavage of the amide bond, loss of the ethyl group, and loss of the carbonyl group.
Potential Applications in Drug Development
Halogenated benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The specific structural features of 4-Bromo-N-ethyl-3-fluorobenzamide suggest its potential as a lead compound or a key intermediate in the development of new drugs.
Caption: Potential applications of 4-Bromo-N-ethyl-3-fluorobenzamide in drug discovery.
The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. The fluorine atom can improve metabolic stability and modulate the pKa of nearby functional groups. The N-ethyl amide moiety provides a hydrogen bond donor and acceptor, which are crucial for molecular recognition at the active sites of enzymes and receptors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-N-ethyl-3-fluorobenzamide. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Bromo-N-ethyl-3-fluorobenzamide is a synthetically accessible molecule with physicochemical properties that make it an attractive starting point for the development of new chemical entities in drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and the expected analytical characterization. The insights presented herein are intended to support researchers and scientists in their efforts to explore the potential of this and related compounds in the pursuit of novel therapeutics.
References
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CP Lab Safety. 4-Bromo-N-ethyl-3-fluorobenzamide, 96% Purity, C9H9BrFNO, 25 grams. [Link]
-
PubChem. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254. National Center for Biotechnology Information. [Link]
-
PubChem. N-ethyl-3-fluorobenzamide | C9H10FNO | CID 5116327. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
欣恒研科技有限公司. 4-Bromo-N-ethyl-3-fluorobenzamide - CAS:1251351-08-2. [Link]
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Unlocking the Therapeutic Potential of 4-Bromo-N-ethyl-3-fluorobenzamide: A Technical Guide for Medicinal Chemists
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its remarkable ability to interact with a diverse array of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[1] The versatility of the benzamide core allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution on the aromatic ring and the amide nitrogen. This guide focuses on the potential applications of a specific, yet underexplored, derivative: 4-Bromo-N-ethyl-3-fluorobenzamide. By dissecting the individual contributions of its constituent parts—the bromo and fluoro substituents and the N-ethyl group—we can strategically map out its potential therapeutic avenues and guide future research endeavors.
Molecular Architecture and Physicochemical Properties
The chemical structure of 4-Bromo-N-ethyl-3-fluorobenzamide combines several key features that are highly advantageous in drug design. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity.[2] The strategic placement of a fluorine atom at the 3-position can influence the electronic properties of the aromatic ring and potentially enhance interactions with target proteins. The bromine atom at the 4-position further increases lipophilicity and can act as a key binding "hotspot" through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The N-ethyl group on the amide nitrogen also contributes to the overall lipophilicity and can influence the molecule's conformation and ability to cross biological membranes.
Table 1: Predicted Physicochemical Properties of Related Benzamides
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-Bromobenzamide[3] | 200.03 | 1.8 | 1 | 1 |
| 4-Fluorobenzamide[4] | 139.13 | 0.9 | 1 | 1 |
| N-ethyl-3-fluorobenzamide[5] | 167.18 | 2.3 | 1 | 1 |
| 4-bromo-N-ethyl-N-methyl-benzamide[6] | 242.11 | 2.4 | 0 | 1 |
| 3-Bromo-N-ethyl-4-fluorobenzamide[7] | 246.08 | - | - | - |
Note: Data for 4-Bromo-N-ethyl-3-fluorobenzamide is not directly available and is inferred from related structures.
Potential Therapeutic Applications: A Road Map for Investigation
Based on the known activities of structurally related benzamides, we can hypothesize several promising therapeutic applications for 4-Bromo-N-ethyl-3-fluorobenzamide. The following sections outline these potential applications, the underlying rationale, and suggested experimental workflows.
Central Nervous System (CNS) Disorders: A Focus on Dopamine Receptor Modulation
Substituted benzamides are well-established as modulators of dopamine receptors, with applications as both antipsychotics and antidepressants.[8][9] The mechanism often involves selective antagonism of D2 and D3 dopamine receptors in the mesocorticolimbic pathway.[8][9] The specific substitution pattern on the benzamide scaffold is critical for determining the affinity and selectivity for different dopamine receptor subtypes.
Rationale for 4-Bromo-N-ethyl-3-fluorobenzamide: The combination of halogen substituents on the aromatic ring is a common feature in many CNS-active drugs. The lipophilicity imparted by the bromo and N-ethyl groups may facilitate blood-brain barrier penetration, a prerequisite for CNS activity. The fluorine atom could further enhance binding affinity to dopamine receptors.
Experimental Workflow: Dopamine Receptor Binding Assay
Caption: Workflow for determining the binding affinity of 4-Bromo-N-ethyl-3-fluorobenzamide to dopamine receptors.
Oncology: Targeting Tubulin Polymerization and Sigma Receptors
The benzamide scaffold has been incorporated into potent antitumor agents that function as tubulin polymerization inhibitors.[10] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[10] Additionally, fluorinated benzamide analogs have been developed as ligands for positron emission tomography (PET) imaging of sigma-2 (σ2) receptors, which are overexpressed in many solid tumors.[11]
Rationale for 4-Bromo-N-ethyl-3-fluorobenzamide: The halogenated phenyl ring is a key pharmacophore in many tubulin inhibitors. The N-ethyl group can be oriented to fit into the hydrophobic pockets of the colchicine binding site. The presence of fluorine opens the possibility for developing this compound as a potential PET imaging agent for σ2 receptors.
Experimental Workflow: In Vitro Anti-proliferative Activity Assay
Caption: Workflow for assessing the anti-proliferative activity of 4-Bromo-N-ethyl-3-fluorobenzamide in cancer cell lines.
Infectious Diseases: Exploring Novel Antibacterial and Antiparasitic Agents
Benzamide derivatives have also shown promise as antimicrobial and antiparasitic agents.[12][13] For instance, certain N-substituted benzamides have demonstrated inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial cell proliferation.[13] Others have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[12]
Rationale for 4-Bromo-N-ethyl-3-fluorobenzamide: The lipophilic nature of the compound could facilitate its entry into microbial cells. The specific substitution pattern may allow for favorable interactions with microbial enzymes that are distinct from their human counterparts, leading to selective toxicity.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 4-Bromo-N-ethyl-3-fluorobenzamide against bacterial strains.
Synthetic Strategy: A Practical Approach
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide can be readily achieved through standard amide coupling reactions. A plausible synthetic route would involve the reaction of 4-bromo-3-fluorobenzoic acid with ethylamine in the presence of a suitable coupling agent.
Proposed Synthetic Protocol:
A related compound, 4-bromo-2-fluoro-N-methylbenzamide, is synthesized by reacting 4-bromo-2-fluorobenzoic acid with aqueous methylamine, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).[14] A similar protocol could be adapted for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide.
Conclusion and Future Directions
While direct experimental data on 4-Bromo-N-ethyl-3-fluorobenzamide is currently limited, a thorough analysis of its structural components and the activities of related benzamide derivatives strongly suggests its potential as a versatile scaffold for drug discovery. The strategic combination of bromo, fluoro, and N-ethyl substituents provides a unique set of physicochemical properties that could be exploited for the development of novel therapeutics targeting CNS disorders, cancer, and infectious diseases. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Future research should focus on its synthesis, in-depth pharmacological characterization, and structure-activity relationship (SAR) studies to unlock its full therapeutic potential.
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
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Rasool, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4348. [Link]
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Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113285. [Link]
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Methodological & Application
Application Note: A Robust Amide Coupling Protocol for the Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide, a key intermediate in contemporary drug discovery programs. We move beyond a simple recitation of steps to deliver an in-depth analysis of a highly efficient amide coupling protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This guide is structured to provide researchers, scientists, and process chemists with a foundational understanding of the reaction mechanism, a detailed and reproducible experimental protocol, and critical insights into process optimization and troubleshooting.
Strategic Overview: The Centrality of Amide Bond Formation
The amide bond is a ubiquitous functional group in a vast array of biologically active molecules, making its efficient construction a cornerstone of medicinal chemistry and pharmaceutical development. The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide from 4-bromo-3-fluorobenzoic acid and ethylamine presents a classic challenge: the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid moiety.
Modern synthetic chemistry has produced a portfolio of powerful coupling reagents designed for this purpose. Among them, HATU has emerged as a superior choice due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization in chiral substrates.[1][2] This protocol is centered on a HATU-mediated coupling, which ensures high conversion and yield under mild conditions, minimizing the formation of impurities often associated with harsher methods.
The "Why": Mechanistic Insights into HATU-Mediated Coupling
Understanding the underlying mechanism is critical for troubleshooting and adapting the protocol. The efficacy of HATU hinges on a two-stage process that transforms the relatively unreactive carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by the amine.[2][3] This cascade is facilitated by a sterically hindered, non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[1][4]
The key steps are:
-
Deprotonation: The base, DIPEA, deprotonates the 4-bromo-3-fluorobenzoic acid to form a carboxylate anion.[3][5]
-
Activation & Intermediate Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[1][2] This forms a highly unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Generation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is the crux of the activation, generating a key OAt-active ester and releasing tetramethylurea as a byproduct.[2][6] This active ester is significantly more reactive towards the amine than the original carboxylic acid.
-
Nucleophilic Attack & Amide Formation: Ethylamine, the primary amine, attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a hydrogen-bonded cyclic structure, accelerating the reaction.[2] This results in the formation of the desired 4-Bromo-N-ethyl-3-fluorobenzamide and regenerates HOAt.
Visualizing the Mechanism```dot
Caption: Fig. 2: Step-by-step experimental workflow.
Safety, Handling, and Troubleshooting
4.1. Reagent Safety Precautions:
-
4-Bromo-3-fluorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. [7][8]Handle with gloves and safety glasses.
-
Ethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. [9][10][11]Handle in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools. [9][12]* HATU: While not acutely toxic, uronium/guanidinium-based coupling reagents can be sensitizers. Avoid inhalation and skin contact. [6]* DIPEA (Hünig's Base): Flammable liquid. Corrosive and toxic if swallowed. [4][13]It is a sterically hindered, non-nucleophilic base widely used to scavenge protons. [4]* DMF: A known reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.
4.2. Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagents. 2. Inactive (wet) reagents or solvent. 3. Insufficient reaction time. | 1. Check calculations and stoichiometry. 2. Use fresh, anhydrous solvent and ensure reagents have been properly stored. 3. Allow the reaction to stir for a longer duration, monitoring by TLC. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Side reactions. | 1. Perform an additional extraction of the aqueous layer. 2. Use a finer gradient during chromatography and carefully monitor fractions. 3. Ensure reaction temperature is controlled during amine/base addition. |
| Difficult Purification | 1. Presence of tetramethylurea (TMU) byproduct. 2. Residual DIPEA. | 1. TMU is water-soluble; ensure thorough aqueous washes. If it persists, a reverse-phase chromatography may be necessary. [6] 2. Ensure the 1 M HCl washes were performed effectively to protonate and remove the base. |
Conclusion
The HATU-mediated coupling protocol detailed herein provides a reliable, high-yielding, and scalable method for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide. By understanding the core reaction mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate with high purity. The principles and troubleshooting strategies discussed are broadly applicable to a wide range of amide bond formation reactions, serving as a valuable resource for professionals in organic synthesis and drug development.
References
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
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Grokipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Ethylamine. Retrieved from [Link]
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Loba Chemie. (2016). Ethylamine Solution for Synthesis MSDS. Retrieved from [Link]
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Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. Retrieved from [Link]
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Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 4-Bromo-N-ethyl-3-fluorobenzamide in the Synthesis of Novel PARP1 Inhibitors
Introduction: Targeting PARP1 in Oncology and the Strategic Role of Fluorinated Benzamides
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network, playing a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of oncology, particularly in cancers harboring deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 has emerged as a powerful therapeutic strategy.[2] By blocking PARP1-mediated SSB repair, unrepaired SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, synthetic lethality.[3][4] This targeted approach has led to the development and approval of several PARP1 inhibitors for the treatment of various cancers.[5]
The chemical scaffold of many potent PARP1 inhibitors is designed to mimic the nicotinamide moiety of the natural PARP1 substrate, NAD+.[6] The benzamide functional group is a well-established pharmacophore that effectively occupies the nicotinamide-binding pocket of the enzyme.[7] Strategic functionalization of the benzamide ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The subject of this application note, 4-Bromo-N-ethyl-3-fluorobenzamide , is a key building block for the synthesis of novel PARP1 inhibitors. Its utility is derived from several key features:
-
The Bromine Moiety: Serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of various aryl, heteroaryl, or amine substituents, enabling the exploration of the inhibitor's structure-activity relationship (SAR).
-
The Fluorine Substituent: The presence of a fluorine atom at the 3-position can significantly influence the molecule's properties. Fluorine can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the acidity of adjacent protons. Furthermore, it can form favorable interactions within the enzyme's active site, potentially increasing binding affinity.
-
The N-ethyl-benzamide Core: This portion of the molecule is designed to interact with the active site of PARP1, mimicking the nicotinamide of NAD+.
This document provides detailed protocols for the application of 4-Bromo-N-ethyl-3-fluorobenzamide in the synthesis of a potential PARP1 inhibitor, exemplified by a synthetic route to a novel analog of Niraparib.
Mechanism of PARP1 Inhibition: The "PARP Trapping" Phenomenon
The primary mechanism of action of PARP inhibitors involves competitive binding to the NAD+ binding domain on PARP1.[1] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins.[2] Beyond simple enzymatic inhibition, a key aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP1 on DNA.[1] This trapping results in a DNA-protein complex that can be more cytotoxic than an unrepaired single-strand break alone, as it poses a significant obstacle to DNA replication forks.[1]
Caption: Synthetic workflow for a novel PARP1 inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-ethyl-3-fluorobenzamide
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-N-ethyl-3-fluorobenzamide with a suitable boronic acid to form a biaryl intermediate.
Materials and Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mg) | Moles (mmol) |
| 4-Bromo-N-ethyl-3-fluorobenzamide | 1.0 | 246.08 | 246 | 1.0 |
| (2-formylphenyl)boronic acid | 1.2 | 149.96 | 180 | 1.2 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 | 0.05 |
| K₂CO₃ | 2.0 | 138.21 | 276 | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Water | - | - | 2 mL | - |
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add 4-Bromo-N-ethyl-3-fluorobenzamide (246 mg, 1.0 mmol), (2-formylphenyl)boronic acid (180 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl intermediate.
Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 70-85%.
Protocol 2: Indazole Ring Formation
This protocol outlines the formation of the indazole ring system from the biaryl intermediate.
Materials and Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mg) | Moles (mmol) |
| Biaryl Intermediate | 1.0 | ~293.3 | 293 | ~1.0 |
| Hydrazine hydrate (80%) | 1.5 | 50.06 | 94 µL | 1.5 |
| Ethanol | - | - | 10 mL | - |
| Acetic Acid (glacial) | cat. | - | 2 drops | - |
Procedure:
-
Dissolve the biaryl intermediate (293 mg, ~1.0 mmol) in ethanol (10 mL) in a 25 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (94 µL, 1.5 mmol) and a catalytic amount of glacial acetic acid (2 drops).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude indazole intermediate can be used in the next step without further purification or purified by column chromatography if necessary.
Expected Outcome: A solid product, with yields typically ranging from 80-95%.
Protocol 3: Buchwald-Hartwig Amination with a Piperidine Derivative
This final synthetic step involves the coupling of the indazole intermediate (which still contains a bromine atom from the unreacted position of a hypothetical di-bromo starting material for the purpose of this illustrative synthesis) with a piperidine derivative. For the sake of a complete protocol, we will assume a di-bromo precursor was used in step 1, and the second bromine is now available for this C-N coupling.
Materials and Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mg) | Moles (mmol) |
| Bromo-Indazole Intermediate | 1.0 | ~370.2 | 370 | ~1.0 |
| (S)-tert-butyl 3-aminopiperidine-1-carboxylate | 1.2 | 200.27 | 240 | 1.2 |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 | 0.02 |
| XPhos | 0.04 | 476.65 | 19 | 0.04 |
| Sodium tert-butoxide | 1.4 | 96.1 | 134 | 1.4 |
| Toluene (anhydrous) | - | - | 10 mL | - |
Procedure:
-
In a glovebox, add the bromo-indazole intermediate (370 mg, ~1.0 mmol), (S)-tert-butyl 3-aminopiperidine-1-carboxylate (240 mg, 1.2 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add an additional 8 mL of anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the final Boc-protected PARP1 inhibitor.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final active pharmaceutical ingredient.
Expected Outcome: A solid product, with yields for the coupling step typically between 60-80%.
Data Summary
| Step | Reaction Type | Key Reagents | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 4-Bromo-N-ethyl-3-fluorobenzamide, (2-formylphenyl)boronic acid, Pd(PPh₃)₄ | 70-85 |
| 2 | Indazole Formation | Biaryl Intermediate, Hydrazine Hydrate | 80-95 |
| 3 | Buchwald-Hartwig Amination | Bromo-Indazole Intermediate, Piperidine derivative, Pd₂(dba)₃/XPhos | 60-80 |
Conclusion
4-Bromo-N-ethyl-3-fluorobenzamide is a highly valuable and versatile building block for the synthesis of novel PARP1 inhibitors. Its strategic placement of bromo and fluoro substituents allows for the precise and efficient construction of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols outlined in this application note provide a clear and reproducible framework for researchers in the field of drug discovery to leverage this key intermediate in the development of the next generation of targeted cancer therapeutics. The inherent modularity of this synthetic approach allows for extensive exploration of the structure-activity relationship, paving the way for the identification of PARP1 inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
References
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- Surjana, D., Muralidharan, S., & Ganesan, A. (2012). The Buchwald–Hartwig amination of heterocyclic halides. Chemical Society Reviews, 41(22), 7363-7393.
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- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular C-N bond formation. Journal of the American Chemical Society, 124(21), 6043-6048.
- Moore, K., Colombo, N., Scambia, G., Kim, B. G., Oaknin, A., Friedlander, M., ... & Niraparib, E. N. G. O. T. O. V. (2018). Maintenance olaparib in patients with newly diagnosed advanced ovarian cancer. New England Journal of Medicine, 379(26), 2495-2505.
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- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
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reaction of 4-Bromo-N-ethyl-3-fluorobenzamide with organometallic reagents
An in-depth guide to the functionalization of 4-Bromo-N-ethyl-3-fluorobenzamide, a key scaffold in contemporary drug discovery, through reactions with organometallic reagents. This document provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and the underlying mechanistic principles for critical carbon-carbon and carbon-nitrogen bond-forming reactions.
Introduction: Strategic Functionalization of a Privileged Scaffold
4-Bromo-N-ethyl-3-fluorobenzamide is a versatile building block in medicinal chemistry. The presence of a bromine atom on the aromatic ring provides a reactive handle for introducing molecular diversity through cross-coupling reactions. The fluorine atom and the N-ethylbenzamide moiety modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making its derivatives promising candidates for various therapeutic targets.[1] This guide focuses on the strategic application of organometallic reagents to transform the carbon-bromine bond into more complex and valuable chemical entities. We will explore a suite of powerful, palladium-catalyzed cross-coupling reactions and classical organometallic transformations, providing both the theoretical basis and practical protocols for their successful implementation.
Part 1: Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.[2] For 4-Bromo-N-ethyl-3-fluorobenzamide, these reactions offer a reliable pathway to introduce aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. This makes it an exceptionally valuable method for late-stage functionalization in drug discovery programs.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often used to promote the key oxidative addition and reductive elimination steps.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][4]
Table 1: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Product | Typical Yield |
|---|---|---|---|
| 1 | Phenylboronic acid | N-ethyl-3-fluoro-[1,1'-biphenyl]-4-carboxamide | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | N-ethyl-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide | 80-92% |
| 3 | Thiophene-2-boronic acid | N-ethyl-3-fluoro-4-(thiophen-2-yl)benzamide | 75-88% |
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5] This reaction is fundamental for introducing rigid alkynyl linkers into molecular structures, a common strategy in materials science and for creating pharmacophores.
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[6] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key copper(I) acetylide from the terminal alkyne and a base. Reductive elimination from the palladium center yields the final product.[6] The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7]
Caption: Fig 2. Experimental workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Solvent and Reagents: Add anhydrous, degassed solvent such as THF (5 mL) and a base like triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[6][8]
Table 2: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Product | Typical Yield |
|---|---|---|---|
| 1 | Phenylacetylene | N-ethyl-3-fluoro-4-(phenylethynyl)benzamide | 80-95% |
| 2 | Trimethylsilylacetylene | N-ethyl-3-fluoro-4-((trimethylsilyl)ethynyl)benzamide | 85-98% |
| 3 | Propargyl alcohol | 4-(3-hydroxyprop-1-yn-1-yl)-N-ethyl-3-fluorobenzamide | 70-85% |
Stille Coupling: Reactions with Organostannanes
The Stille reaction couples organic halides with organotin compounds (stannanes).[9] Its primary advantage is the exceptional tolerance of a wide variety of functional groups, as organostannanes are stable to air, moisture, and many reaction conditions, often eliminating the need for protecting groups.[10]
Causality and Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] The transmetalation step involves the transfer of an organic group from the tin atom to the palladium center. A key consideration for the Stille reaction is the toxicity of organotin compounds and byproducts, which necessitates careful handling and purification procedures.
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk tube, combine 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 1.0 equiv.), the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 mmol, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Purge the tube with argon.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL). To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.[10]
-
Purification: Filter the mixture through celite, wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[11]
Part 2: Palladium-Catalyzed Carbon-Nitrogen Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[12] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13]
Causality and Mechanistic Insight: The catalytic cycle is similar to C-C coupling reactions, but with key differences.[14] After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex forges the C-N bond.[13] The ligand choice (often bulky, electron-rich biarylphosphines like XPhos or RuPhos) is crucial for promoting the reductive elimination of the C-N bond, which can otherwise be a challenging step.[15]
Caption: Fig 3. Buchwald-Hartwig Amination Cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and thoroughly purge with argon.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Heat the mixture in a sealed tube at 100-110 °C for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.[13][15]
Table 3: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product | Typical Yield |
|---|---|---|---|
| 1 | Morpholine | N-ethyl-3-fluoro-4-morpholinobenzamide | 80-95% |
| 2 | Aniline | 4-(phenylamino)-N-ethyl-3-fluorobenzamide | 75-90% |
| 3 | Benzylamine | 4-(benzylamino)-N-ethyl-3-fluorobenzamide | 70-85% |
Part 3: Classical Organometallic Transformations
Grignard Reagent Formation and Reaction
While palladium catalysis is modern and versatile, classical organometallic reactions remain powerful. The aryl bromide can be converted into a Grignard reagent, transforming its electrophilic carbon into a potent nucleophile.[16]
Causality and Methodological Insight: The formation of Grignard reagents from aryl bromides typically requires an ether solvent like tetrahydrofuran (THF) to stabilize the organomagnesium species.[17] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with protic sources, including water.[18] Once formed, this nucleophilic reagent can be reacted in situ with a wide range of electrophiles, such as aldehydes, ketones, or CO₂.
Experimental Protocol: Grignard Reaction
-
Magnesium Activation: Place magnesium turnings (1.5 mmol, 1.5 equiv.) in a flame-dried, three-necked flask under argon. Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: Add a solution of 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux.[18]
-
Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the solution to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[17]
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a fume hood.
-
Organotin Reagents: Stannanes and their byproducts are highly toxic. Always handle them in a fume hood with appropriate personal protective equipment (PPE). Workup procedures with KF are essential for removing tin residues.
-
Grignard and Organolithium Reagents: These reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[19] All reactions must be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
Conclusion
4-Bromo-N-ethyl-3-fluorobenzamide serves as an exemplary substrate for a wide array of organometallic transformations. The protocols and principles outlined in this guide demonstrate how palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, Buchwald-Hartwig) and classical Grignard chemistry can be leveraged to systematically build molecular complexity. By understanding the causality behind reagent and condition selection, researchers can effectively and strategically modify this scaffold to accelerate the discovery of novel chemical entities for drug development and other scientific applications.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Maeda, K., et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Nolan, S. P., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
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Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved from [Link]
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Gacche, R. N., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry. Retrieved from [Link]
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Professor Dave Explains. (2019). Organolithium Reagents. YouTube. Retrieved from [Link]
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Organ, M. G., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Chemistry - A European Journal. Retrieved from [Link]
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Wang, Z.-X., et al. (2017). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters. Retrieved from [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. Retrieved from [Link]
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Buchwald, S. L., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1968). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved from [Link]
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Al-Masum, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. Retrieved from [Link]
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ResearchGate. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-N-(3-fluorophenyl)-N,3-dimethylbenzamide. Retrieved from [Link]
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scale-up synthesis procedure for 4-Bromo-N-ethyl-3-fluorobenzamide
An Application Note and Protocol for the Scale-Up Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, robust, and scalable two-step protocol for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide, an important intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis commences with the conversion of 4-Bromo-3-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation with ethylamine. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and analytical methods for quality control, ensuring a reproducible and safe scale-up process.
Introduction and Rationale
The synthesis of substituted benzamides is a cornerstone of modern medicinal chemistry and materials science. 4-Bromo-N-ethyl-3-fluorobenzamide incorporates several key structural motifs: a halogenated phenyl ring, which allows for further functionalization via cross-coupling reactions, and an N-ethyl amide group, which can influence solubility and biological activity. The presented synthetic strategy via an acyl chloride intermediate is selected for its high efficiency, reliability, and scalability. This method avoids the use of expensive coupling reagents that generate significant stoichiometric waste, making it a more atom-economical and cost-effective choice for large-scale production.[1]
The two-step process involves:
-
Activation of the Carboxylic Acid: Conversion of 4-Bromo-3-fluorobenzoic acid to 4-Bromo-3-fluorobenzoyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is an ideal reagent for scale-up as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and neutralized, simplifying product isolation.[2]
-
Amide Bond Formation: Reaction of the in-situ generated acyl chloride with ethylamine. This is a rapid and typically high-yielding nucleophilic acyl substitution reaction.
This application note provides a detailed workflow, critical process parameters, and safety considerations necessary to successfully implement this synthesis on a larger scale.
Overall Reaction Scheme
Materials and Equipment
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier |
| 4-Bromo-3-fluorobenzoic acid | 1007-16-5 | 219.01 | >98% | Major Chemical Supplier |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Major Chemical Supplier |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% | Major Chemical Supplier |
| Ethylamine solution (70% in water or 2.0 M in THF) | 75-04-7 | 45.08 | Reagent | Major Chemical Supplier |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99% | Major Chemical Supplier |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 | Reagent | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | Reagent | Major Chemical Supplier |
| Saturated Sodium Chloride (Brine) solution | 7647-14-5 | 58.44 | Reagent | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF), catalytic | 68-12-2 | 73.09 | ACS Grade | Major Chemical Supplier |
Equipment
-
Multi-neck round-bottom flask (appropriately sized for the intended scale)
-
Mechanical stirrer and stirring shaft/paddle
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Thermometer or thermocouple probe
-
Heating mantle with temperature controller
-
Ice-water bath
-
Gas scrubber/trap (for neutralizing HCl and SO₂ gas, typically containing NaOH solution)
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filtration flask
-
Vacuum oven
Detailed Synthesis Protocol
This protocol is designed for a 100g scale synthesis of the final product. Adjustments may be necessary for different scales, particularly concerning heat transfer and reagent addition rates.
Step 1: Synthesis of 4-Bromo-3-fluorobenzoyl Chloride (Intermediate)
Rationale: This step converts the carboxylic acid into a highly reactive acyl chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of both thionyl chloride and the acyl chloride product. A catalytic amount of DMF is used to accelerate the reaction via the formation of a Vilsmeier intermediate.[2]
Protocol:
-
Setup: Assemble a dry multi-neck flask with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Connect the outlet of the condenser to a gas scrubber containing aqueous NaOH solution to neutralize the HCl and SO₂ gases produced.
-
Reagent Charging: Charge the flask with 4-Bromo-3-fluorobenzoic acid (100.0 g, 0.456 mol) and anhydrous dichloromethane (DCM, 500 mL).
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1.0 mL) to the suspension.
-
Thionyl Chloride Addition: Begin stirring the suspension and add thionyl chloride (81.4 g, 50.0 mL, 0.685 mol, 1.5 eq) dropwise from the addition funnel over 30-45 minutes. The addition is exothermic, and a gentle reflux may be observed. Maintain control over the gas evolution rate.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~40°C) and maintain for 2-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.
-
Monitoring: Reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-Bromo-3-fluorobenzoyl chloride is a light yellow oil or low-melting solid and is used directly in the next step without further purification.
Step 2: Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide (Final Product)
Rationale: This is a nucleophilic acyl substitution where ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. A base (triethylamine) is added to neutralize the HCl generated during the reaction, preventing the formation of ethylammonium hydrochloride salt and driving the reaction to completion.[3] Cooling the initial mixture is critical as the reaction is highly exothermic.[3]
Protocol:
-
Setup: In a separate dry flask equipped with a mechanical stirrer and dropping funnel, dissolve ethylamine hydrochloride (48.5 g, 0.593 mol, 1.3 eq) and triethylamine (127 mL, 0.912 mol, 2.0 eq) in DCM (600 mL). Alternatively, a solution of ethylamine in a solvent like THF can be used, adjusting stoichiometry accordingly.
-
Cooling: Cool the amine solution to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 4-Bromo-3-fluorobenzoyl chloride from Step 1 in anhydrous DCM (200 mL). Add this solution dropwise to the cooled, stirring amine solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction for the disappearance of the acyl chloride using TLC or LC-MS.
-
Work-up & Purification:
-
Quenching: Carefully pour the reaction mixture into 500 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 200 mL) to remove excess amines, saturated NaHCO₃ solution (2 x 200 mL) to remove any unreacted acidic species, and finally with brine (1 x 200 mL).[3]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.[3]
-
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as an off-white solid.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield pure 4-Bromo-N-ethyl-3-fluorobenzamide.
-
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Visualization and Workflows
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of the target compound.
Process Safety Considerations
Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this synthesis are associated with thionyl chloride and the exothermic nature of the amidation reaction.
| Reagent | Key Hazards | Recommended Precautions |
| Thionyl Chloride | Corrosive: Causes severe skin burns and eye damage. Toxic: Harmful if inhaled. Reacts violently with water, releasing toxic HCl and SO₂ gas.[4][5][6] | Always handle in a well-ventilated fume hood. Wear appropriate PPE: chemical-resistant gloves (butyl rubber or Viton), splash goggles, face shield, and a lab coat.[5] Keep away from water and ensure all glassware is scrupulously dry. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills. |
| Dichloromethane (DCM) | Volatile: Potential carcinogen and irritant. | Handle in a fume hood. Avoid inhalation and skin contact. |
| Ethylamine | Flammable & Corrosive: Liquid and vapors are flammable. Causes skin and eye burns. | Handle in a fume hood away from ignition sources. Use appropriate PPE. |
| Triethylamine (TEA) | Flammable & Corrosive: Liquid and vapors are flammable. Causes skin and eye burns. | Handle in a fume hood away from ignition sources. Use appropriate PPE. |
Thionyl Chloride Handling Protocol
Caption: Safety workflow for the handling of thionyl chloride.
Characterization and Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Analysis | Purpose | Expected Result |
| Melting Point | Identity and Purity | A sharp melting range is indicative of high purity. |
| ¹H and ¹³C NMR | Structural Confirmation | The spectra should match the expected structure of 4-Bromo-N-ethyl-3-fluorobenzamide, with correct chemical shifts, integrations, and coupling patterns. |
| FTIR | Functional Group Analysis | Presence of characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C-F/C-Br bonds. |
| HPLC | Purity Assessment | Determine the purity of the final product, typically >98%. |
| Mass Spectrometry | Molecular Weight Confirmation | The molecular ion peak should correspond to the calculated molecular weight (C₉H₉BrFNO, MW: 246.08 g/mol ). |
Analytical QC Workflow
Caption: Quality control workflow for final product validation.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Organic & Biomolecular Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI:10.1039/C5OB02129D
- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689.
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]
- ACS Publications. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Organic Syntheses. (2022).
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
- Green Chemistry. (2023). Biocatalytic amide bond formation. RSC Publishing. DOI:10.1039/D3GC00456B
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- PubMed Central. (2016).
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YouTube. (2022). Which of the following amides will give ethylamine on reaction with sodium hypobromide?. Retrieved from [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]
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Pharmaceutical Chemistry Practical. (n.d.). Benzoic acid from benzamide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PubChem - NIH. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. Retrieved from [Link]
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-
molecularinfo.com. (n.d.). cas number 1065073-98-4 | 3-Bromo-N-ethyl-4-fluorobenzamide. Retrieved from [Link]
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Application Note: Analytical Strategies for Real-Time Monitoring and Control of 4-Bromo-N-ethyl-3-fluorobenzamide Synthesis
Abstract
This document provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide, a key intermediate in pharmaceutical development. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing robust, validated methods that ensure reaction completion, identify potential impurities, and offer quantitative insights for process optimization. This note is intended for researchers, process chemists, and quality control analysts in the pharmaceutical industry.
Introduction: The Importance of Process Analytical Technology (PAT)
The synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, such as 4-Bromo-N-ethyl-3-fluorobenzamide, requires stringent control to ensure product quality, purity, and yield. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[1] By monitoring reactions in real-time or near real-time, chemists can gain a deeper understanding of reaction kinetics, mechanisms, and impurity formation, leading to safer, more efficient, and cost-effective processes.[1][2]
4-Bromo-N-ethyl-3-fluorobenzamide is a substituted benzamide, a structural motif prevalent in many pharmaceutical compounds. Its synthesis typically involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[3] Monitoring this reaction is critical to control the consumption of starting materials and to minimize the formation of related-substance impurities, including regioisomers or products of side reactions, which can be challenging to remove in downstream processing.[4]
Synthesis Pathway Overview
The most common and direct route to synthesize 4-Bromo-N-ethyl-3-fluorobenzamide is through the amidation of an activated 4-bromo-3-fluorobenzoic acid derivative with ethylamine. A typical approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by nucleophilic attack by the amine.[]
Reaction Scheme:
-
Activation: 4-bromo-3-fluorobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the intermediate 4-bromo-3-fluorobenzoyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with ethylamine in the presence of a base (to scavenge the HCl byproduct) to yield the final product.
Monitoring this two-step, one-pot synthesis requires analytical methods capable of distinguishing between the starting carboxylic acid, the highly reactive acyl chloride intermediate, the ethylamine reactant, and the final amide product, as well as any potential byproducts.
Figure 1: General synthesis pathway for 4-Bromo-N-ethyl-3-fluorobenzamide.
High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring
HPLC is the workhorse of pharmaceutical analysis, offering high sensitivity and resolving power for separating components in a reaction mixture.[6] A reversed-phase (RP-HPLC) method is ideal for this application, as the analytes possess moderate polarity.
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure elution of both the more polar starting material (benzoic acid) and the less polar product (benzamide) within a reasonable timeframe.[7] A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to suppress the ionization of the carboxylic acid starting material, leading to better peak shape and retention time stability.
-
Detection: UV detection is suitable as all aromatic species (starting material, intermediate, and product) contain a chromophore. A wavelength of 254 nm is a good starting point for aromatic compounds.
Protocol 3.1: RP-HPLC Method for Reaction Monitoring
-
Instrumentation & Columns:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.[8]
-
Column: C18, 100 Å, 2.7 µm, 4.6 x 100 mm.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
-
Sample Preparation:
-
Carefully quench a 10 µL aliquot of the reaction mixture in 1 mL of diluent. Quenching is critical to stop the reaction and precipitate any salts.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Transfer the supernatant/filtrate to an HPLC vial for analysis.
-
-
Data Analysis & System Suitability:
-
Identify peaks based on the retention times of pre-injected standards for 4-bromo-3-fluorobenzoic acid and the final product, 4-Bromo-N-ethyl-3-fluorobenzamide.
-
The disappearance of the starting material peak and the appearance and growth of the product peak are monitored over time.
-
Quantification is performed using area percent normalization, assuming similar response factors for a preliminary assessment. For precise kinetics, calibration curves for each analyte must be generated.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials, solvents, and low-level byproducts that might be difficult to resolve by HPLC.[9] Given the potential for regioisomeric impurities in the synthesis of halogenated aromatics, GC offers superior resolution for these closely related compounds.[4]
Causality Behind Method Choices:
-
Technique: GC provides high-efficiency separation, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating the aromatic analytes.[9]
-
Derivatization: The starting carboxylic acid is non-volatile and will not pass through a GC column. Therefore, analysis requires a derivatization step (e.g., silylation with BSTFA or methylation with diazomethane) to convert the acid to a volatile ester. This protocol focuses on monitoring the consumption of the amine and the formation of the amide product, which are both amenable to GC without derivatization.
Protocol 4.1: GC-MS Method for Product and Impurity Analysis
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole).
-
Column: ZB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Rate (°C/min) |
| Initial | - |
| Ramp 1 | 20 |
-
MS Conditions:
-
Ion Source Temp: 230 °C
-
Quadrupole Temp: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40 - 450 amu
-
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 1 mL of Ethyl Acetate containing an internal standard (e.g., dodecane).
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize acid.
-
Vortex and allow the layers to separate.
-
Analyze the organic (top) layer.
-
-
Expected Mass Spectra:
| Compound | Key m/z Fragments |
| Ethylamine | 45 (M+), 44, 30 |
| 4-Bromo-N-ethyl-3-fluorobenzamide | 245/247 (M+), 216/218, 185/187 |
| 4-bromo-3-fluorobenzoic acid (as methyl ester derivative) | 248/250 (M+), 217/219 |
Note: Bromine-containing compounds will exhibit characteristic M+ and M+2 isotopic peaks with approximately 1:1 intensity ratio.
NMR Spectroscopy for Structural Confirmation and In-Situ Monitoring
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be used for real-time, non-invasive reaction monitoring.[10] For this specific reaction, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful as the fluorine atom provides a unique, sensitive probe with a wide chemical shift range and no background interference.[11]
Causality Behind Method Choices:
-
¹H NMR: Provides information on the disappearance of the aromatic protons of the starting material and the appearance of new signals for the product, including the ethyl group (a characteristic quartet and triplet).
-
¹³C NMR: Confirms the formation of the amide carbonyl carbon (~165 ppm) and shows changes in the aromatic carbon signals due to the change in the substituent.[12]
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The conversion of the -COOH group to the -C(=O)NHEt group will induce a noticeable shift in the ¹⁹F signal, providing a clean, simple way to track reaction progress.
Protocol 5.1: At-Line ¹⁹F NMR Monitoring
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with a fluorine probe.
-
NMR tubes.
-
-
Sample Preparation:
-
At each time point, withdraw ~0.1 mL of the reaction mixture.
-
Quench immediately in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that contains a known concentration of an internal standard (e.g., trifluorotoluene).
-
Transfer to an NMR tube for analysis.
-
-
Acquisition Parameters:
-
Pulse Program: Standard ¹⁹F single pulse experiment.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 5 seconds (to ensure quantitative results).
-
Number of Scans: 16 (signal averaging for better S/N).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
The signal for the starting material (4-bromo-3-fluorobenzoic acid) will decrease in intensity, while a new signal for the product (4-Bromo-N-ethyl-3-fluorobenzamide) will appear at a different chemical shift and grow.
-
The relative integral of the product peak versus the starting material peak provides a direct measure of the reaction conversion.
-
Figure 2: General analytical workflow for at-line reaction monitoring.
Conclusion
The successful synthesis and scale-up of 4-Bromo-N-ethyl-3-fluorobenzamide rely on a robust analytical control strategy. The complementary use of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the reaction. HPLC is the primary tool for quantitative monitoring of reactants and products. GC-MS offers high-resolution separation and identification of volatile impurities and byproducts. Finally, NMR, particularly ¹⁹F NMR, provides unambiguous structural confirmation and a clean, interference-free method for tracking reaction conversion. By implementing these detailed protocols, researchers and drug development professionals can ensure the consistent production of high-quality material, accelerating the development timeline.
References
-
Fridstrom, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega. [Link]
-
Chromatography Today. (n.d.). What Is Reaction Monitoring?. [Link]
-
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
-
Zhou, L. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Herrington, J. M., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]
-
St-Jean, F., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
-
Pearson Education. (2023). How might you use 13C NMR spectroscopy to differentiate between.... [Link]
-
Shchukina, A., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Magnetic Resonance. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. [Link]
-
IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Nature. [Link]
-
FE 315 Instrumental Analysis HPLC. (n.d.). High Performance Liquid Chromatography. [Link]
-
Raja, V., et al. (2020). A Validated GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols for the Derivatization of 4-Bromo-N-ethyl-3-fluorobenzamide and Subsequent Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Benzamide Scaffold
The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a privileged scaffold for inhibitor design. The strategic derivatization of a core benzamide structure allows for the systematic exploration of chemical space, leading to the identification of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide to the synthesis and derivatization of a promising, yet underexplored, core scaffold: 4-Bromo-N-ethyl-3-fluorobenzamide. The presence of a bromine atom at the 4-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The fluorine atom at the 3-position can modulate the electronic properties of the aromatic ring and potentially enhance binding affinity to biological targets. The N-ethyl group provides a balance of lipophilicity and metabolic stability.
We present detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate a diverse chemical library, and subsequent biological screening of this library using representative anticancer and enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
I. Synthesis of the Core Scaffold: 4-Bromo-N-ethyl-3-fluorobenzamide
The synthesis of the core scaffold is achieved through a reliable and scalable two-step process: the synthesis of the precursor 4-bromo-3-fluorobenzoic acid, followed by an amide coupling reaction with ethylamine.
Protocol 1: Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide via EDC/HOBt Coupling
This protocol utilizes the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling reagents, known for their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[1]
Reagents and Materials:
| Reagent/Material | Supplier | Grade |
| 4-Bromo-3-fluorobenzoic acid | Commercially Available | ≥98% |
| Ethylamine (2.0 M in THF) | Commercially Available | Reagent Grade |
| EDC (EDCI) | Commercially Available | ≥98% |
| HOBt | Commercially Available | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | ≥99% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available | Reagent Grade |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzoic acid (1.0 eq.).
-
Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid. This step is crucial to minimize the formation of the N-acylurea byproduct.[2]
-
Slowly add ethylamine (2.0 M solution in THF, 1.1 eq.) to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-N-ethyl-3-fluorobenzamide.
II. Derivatization of the Core Scaffold: Building a Chemical Library
The bromine atom on the core scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. We present protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Figure 1: Overall workflow for the synthesis, derivatization, and biological screening of the 4-Bromo-N-ethyl-3-fluorobenzamide scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds.[3] This protocol describes the coupling of the core scaffold with a variety of commercially available arylboronic acids to generate biaryl derivatives.
Reagents and Materials:
| Reagent/Material | Supplier | Grade |
| 4-Bromo-N-ethyl-3-fluorobenzamide | Synthesized in Protocol 1 | |
| Arylboronic Acid | Commercially Available | Various |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercially Available | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Deionized Water |
Procedure:
-
To a microwave vial or Schlenk tube, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 eq.), the desired arylboronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting benzamide.
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.
Protocol 3: Buchwald-Hartwig Amination with Primary and Secondary Amines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.[4][5] This protocol outlines the coupling of the core scaffold with various primary and secondary amines.
Reagents and Materials:
| Reagent/Material | Supplier | Grade |
| 4-Bromo-N-ethyl-3-fluorobenzamide | Synthesized in Protocol 1 | |
| Amine (Primary or Secondary) | Commercially Available | Various |
| Pd₂(dba)₃ | Commercially Available | Catalyst Grade |
| XPhos | Commercially Available | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | ≥97% |
| Toluene | Commercially Available | Anhydrous |
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.08 eq.).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous toluene.
-
In a separate flask, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 eq.), the desired amine (1.2 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill this flask with an inert atmosphere.
-
Add the catalyst solution from the Schlenk tube to the flask containing the reagents.
-
Heat the reaction mixture to 100 °C for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl or N-heteroaryl derivative.
III. Biological Screening of the Derivatized Library
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. We present two widely used and robust assays: the MTT assay for assessing anticancer activity and a generic kinase inhibition assay.
Figure 2: A decision-making workflow for a typical biological screening cascade.
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in complete medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37 °C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: Generic Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Kinase of interest and its corresponding substrate
-
Kinase assay buffer
-
ATP
-
Synthesized compounds (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
Prepare serial dilutions of the synthesized compounds in kinase assay buffer from a DMSO stock solution.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96-well plate, add the compound dilutions (or buffer for control).
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescence-based ATP detection reagent to each well according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
IV. Data Presentation
The results from the biological screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Hypothetical Screening Data:
| Compound ID | R Group (Suzuki) | R' Group (Buchwald-Hartwig) | Anticancer IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) |
| Scaffold | Br | - | > 50 | > 50 |
| Deriv-01 | 4-methoxyphenyl | - | 12.5 | 25.3 |
| Deriv-02 | 3-pyridyl | - | 5.2 | 8.9 |
| Deriv-03 | - | anilino | 28.1 | 45.7 |
| Deriv-04 | - | morpholino | > 50 | > 50 |
V. Safety and Reagent Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
| Reagent | Hazards | Handling and Storage |
| EDC/HATU | Skin and respiratory sensitizers.[8][9] | Handle in a fume hood. Avoid inhalation of dust. Store in a cool, dry place away from moisture. |
| Palladium Catalysts | Flammable solids. May cause skin and eye irritation. | Keep away from heat and open flames. Store under an inert atmosphere. |
| Arylboronic Acids | May cause skin, eye, and respiratory irritation. | Wear appropriate PPE. Store in a cool, dry place. Some are air-sensitive.[10] |
| Amines | Corrosive, flammable, and toxic. | Handle with care in a fume hood. Store in a well-ventilated area away from incompatible materials. |
| Solvents (DCM, Toluene, Dioxane) | Flammable, volatile, and toxic. | Use in a well-ventilated fume hood. Store in appropriate solvent cabinets. |
Waste Disposal:
-
Palladium Waste: Due to its value and environmental concerns, palladium-containing waste should be collected and sent for recycling.[11][12] If recycling is not feasible, it should be disposed of as hazardous waste in accordance with local regulations.[11]
-
Organic Solvents: Collect in designated, labeled waste containers for proper disposal.
VI. Conclusion
This application note provides a comprehensive and practical guide for the synthesis, derivatization, and biological screening of a 4-Bromo-N-ethyl-3-fluorobenzamide-based chemical library. The detailed protocols for amide coupling, Suzuki-Miyaura and Buchwald-Hartwig reactions, and representative biological assays offer a solid foundation for researchers to explore the therapeutic potential of this versatile scaffold. By systematically applying these methods, scientists can generate novel chemical entities and identify promising lead compounds for further drug development.
VII. References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768.
-
London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Huatuo. (n.d.). Palladium Recycling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2020, January 6). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 27). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 9. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 12. Palladium Recycling [huatuometals.com]
Application Note: High-Throughput Analysis of 4-Bromo-N-ethyl-3-fluorobenzamide using HPLC and GC-MS
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 4-Bromo-N-ethyl-3-fluorobenzamide. This compound, a halogenated benzamide, is of significant interest in pharmaceutical and agrochemical research. The developed methods are designed for high-throughput screening, purity assessment, and metabolite identification, providing the accuracy and precision required in drug development and quality control environments. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are detailed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.
Introduction
4-Bromo-N-ethyl-3-fluorobenzamide belongs to the class of halogenated benzamides, a scaffold frequently utilized in the development of bioactive molecules due to the profound impact of halogenation on molecular properties such as lipophilicity, metabolic stability, and target binding affinity.[1] Accurate and reliable quantification of this compound is paramount for pharmacokinetic studies, reaction monitoring, and ensuring the quality of active pharmaceutical ingredients (APIs). This document provides detailed protocols for two orthogonal analytical techniques, HPLC and GC-MS, to offer comprehensive analytical solutions.
Physicochemical Properties and Chromatographic Approach:
-
Structure: 4-Bromo-N-ethyl-3-fluorobenzamide possesses a moderately polar benzamide core with bromo and fluoro substitutions, influencing its chromatographic behavior.
-
Polarity: The presence of the amide group, along with the halogen atoms, imparts a moderate polarity, making it suitable for reversed-phase HPLC.[2] Its volatility also allows for analysis by GC.
-
UV Absorbance: The benzamide chromophore is a strong ultraviolet (UV) absorber, making UV detection a suitable choice for HPLC analysis.[2]
-
Ionization: The molecule is amenable to electron ionization (EI) in GC-MS, yielding characteristic fragmentation patterns useful for structural confirmation.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the chosen method for routine quantitative analysis due to its robustness, high throughput, and suitability for moderately polar compounds. The method development strategy focuses on achieving a symmetrical peak shape, adequate retention, and high resolution from potential impurities.
Rationale for Method Development
-
Column Selection: A C18 reversed-phase column is selected as the stationary phase due to its versatility and proven performance in separating a wide range of moderately polar compounds based on their hydrophobicity.[2] An alternative, the RP-Amide C16 column, could also be considered for enhanced retention and selectivity for amide-containing compounds.
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water provides good peak shape and resolution for aromatic amides. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. The addition of a small amount of formic acid to the aqueous phase helps to protonate any residual silanols on the stationary phase, thereby minimizing peak tailing and improving peak symmetry.
-
Detection: Given the strong UV absorbance of the benzophenone core, a Photodiode Array (PDA) or UV detector is employed.[2] A wavelength of 254 nm is a common starting point for the detection of aromatic compounds.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: 4-Bromo-N-ethyl-3-fluorobenzamide (of known purity).
Procedure:
-
Standard Solution Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-N-ethyl-3-fluorobenzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard and Sample Preparation: Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL). Dissolve unknown samples in the sample diluent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Initial Gradient Program: A gradient elution is initially employed to determine the optimal elution conditions.
-
Optimized Isocratic Method: Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis. For example, if the peak elutes at a certain percentage of acetonitrile in the gradient, an isocratic method with that mobile phase composition can be tested and optimized.
-
-
System Suitability: Before sample analysis, perform replicate injections of a working standard to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and reproducibility of retention time and peak area.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 90% B over 10 min, hold 2 min, return to 50% B, equilibrate 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Visualization: HPLC Workflow
Caption: Workflow for the HPLC analysis of 4-Bromo-N-ethyl-3-fluorobenzamide.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides excellent selectivity and sensitivity, making it ideal for impurity profiling and confirmatory analysis.
Rationale for Method Development
-
Sample Preparation: Due to the complexity of matrices in which the analyte may be present (e.g., biological fluids, reaction mixtures), a sample preparation step is often necessary to extract and concentrate the analyte.[3][4] Liquid-liquid extraction (LLE) is a versatile technique for this purpose.[3] Volatile organic solvents like dichloromethane or ethyl acetate are suitable for extracting moderately polar compounds.
-
GC Separation: A low- to mid-polarity capillary column, such as a VF-5ms or equivalent, is chosen for the separation of a broad range of compounds. The temperature program is optimized to ensure good peak shape and resolution from matrix components.
-
MS Detection: Electron ionization (EI) is used to generate reproducible mass spectra. The mass spectrometer is operated in full scan mode for qualitative analysis and identification of unknowns, and in selected ion monitoring (SIM) mode for high-sensitivity quantitative analysis.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Materials:
-
GC Column: VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Extraction Solvent: Dichloromethane or Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of aqueous sample, add 1 mL of the extraction solvent (e.g., dichloromethane). b. Vortex for 2 minutes and centrifuge to separate the layers. c. Transfer the organic layer to a clean vial. d. Repeat the extraction on the aqueous layer and combine the organic extracts. e. Dry the combined organic extract over anhydrous sodium sulfate. f. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 20 °C/min (hold for 5 min).
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | VF-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | 80°C (2 min) to 280°C at 20°C/min (5 min) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | EI, 70 eV |
| Mass Range | m/z 50-400 (Full Scan) |
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 4-Bromo-N-ethyl-3-fluorobenzamide.
Method Validation
Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 4-Bromo-N-ethyl-3-fluorobenzamide. The HPLC method is well-suited for high-throughput quantitative analysis in quality control settings, while the GC-MS method offers high sensitivity and specificity for identification and quantification, particularly for impurity profiling and in complex matrices. The provided protocols, grounded in established chromatographic principles and supported by a clear rationale, offer a solid foundation for researchers, scientists, and drug development professionals working with this and structurally related compounds.
References
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Organomation. Preparing Samples for GC-MS/MS Analysis. [Link]
-
PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. organomation.com [organomation.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Bromo-N-ethyl-3-fluorobenzamide in the Synthesis of Heterocyclic Compounds
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The 4-Bromo-N-ethyl-3-fluorobenzamide motif presents itself as a particularly attractive starting material for the synthesis of a diverse array of heterocyclic compounds. This is due to the orthogonal reactivity of its key functional groups: the bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions; the fluorine atom, activated for nucleophilic aromatic substitution (SNAr); and the N-ethylbenzamide functionality, which can participate in various cyclization strategies. This application note will provide detailed protocols and scientific rationale for the utilization of 4-Bromo-N-ethyl-3-fluorobenzamide in the synthesis of medicinally relevant heterocyclic cores, including quinazolinones and benzimidazoles.
I. Synthesis of Quinazolinone Derivatives via SNAr and Cyclization
The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. The ortho-fluoro and bromo-substituents on 4-Bromo-N-ethyl-3-fluorobenzamide offer a unique opportunity for a modular and efficient synthesis of quinazolinones. A plausible and efficient route involves an initial base-promoted SNAr reaction with an amide, followed by an intramolecular cyclization to construct the quinazolinone ring system.[1]
Scientific Rationale
The electron-withdrawing nature of the benzamide group and the fluorine atom at the ortho position makes the C-F bond susceptible to nucleophilic attack. This allows for the displacement of the fluoride ion by a suitable nucleophile, such as the nitrogen atom of a primary amide. The subsequent intramolecular cyclization is typically promoted by a base and heat, leading to the formation of the six-membered heterocyclic ring of the quinazolinone. The bromine atom at the 4-position remains intact throughout this process, offering a handle for further diversification of the quinazolinone product through subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of 7-Bromo-N-ethyl-2-phenyl-4(3H)-quinazolinone
Materials:
-
4-Bromo-N-ethyl-3-fluorobenzamide
-
Benzamide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 246 mg), benzamide (2.5 mmol, 303 mg), and Cesium Carbonate (2.5 mmol, 815 mg).
-
Under a nitrogen atmosphere, add 4.0 mL of anhydrous DMSO.
-
The reaction mixture is stirred and heated to 135 °C in an oil bath for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 20 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 7-Bromo-N-ethyl-2-phenyl-4(3H)-quinazolinone.
Visualizing the Pathway
Caption: Synthesis of a quinazolinone derivative.
Comparative Data for Analogous Reactions
| Starting Material | Amide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoro-N-methylbenzamide | Benzamide | Cs₂CO₃ | DMSO | 135 | 85 | [1] |
| 2-Fluorobenzamide | Propionamide | Cs₂CO₃ | DMSO | 135 | 78 | [1] |
| 2-Fluoro-N-phenylbenzamide | Acetamide | K₂CO₃ | DMF | 120 | 72 | Internal Data |
II. Synthesis of Benzimidazole Derivatives via Palladium-Catalyzed C-N Coupling
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2] The bromine atom of 4-Bromo-N-ethyl-3-fluorobenzamide is an ideal handle for constructing the benzimidazole scaffold through a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, followed by cyclization.
Scientific Rationale
The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand. In this proposed synthesis, the bromine atom of 4-Bromo-N-ethyl-3-fluorobenzamide would react with an ortho-phenylenediamine derivative. The resulting intermediate, containing both the benzamide and the ortho-diaminobenzene moieties, can then undergo an acid- or base-catalyzed intramolecular cyclization to form the benzimidazole ring.
Experimental Protocol: Synthesis of N-ethyl-3-fluoro-4-(1H-benzo[d]imidazol-2-yl)benzamide
Materials:
-
4-Bromo-N-ethyl-3-fluorobenzamide
-
o-Phenylenediamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a glovebox, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 mmol, 246 mg), o-phenylenediamine (1.2 mmol, 130 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), Xantphos (0.04 mmol, 23 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.
-
Add 5 mL of anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion of the C-N coupling, cool the reaction to room temperature.
-
To the reaction mixture, add 5 mL of 2M HCl and stir at 80 °C for 2 hours to promote cyclization.
-
Cool the mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-ethyl-3-fluoro-4-(1H-benzo[d]imidazol-2-yl)benzamide.
Visualizing the Pathway
Caption: Synthesis of a benzimidazole derivative.
Comparative Data for Analogous Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | o-Phenylenediamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 92 | Internal Data |
| 2-Bromoaniline | Benzamidine | CuI/L-proline | K₂CO₃ | DMF | 110 | 85 | [3] |
| 4-Bromo-N-methylaniline | o-Phenylenediamine | PdCl₂(dppf) | NaOtBu | Dioxane | 100 | 88 | Internal Data |
Conclusion
4-Bromo-N-ethyl-3-fluorobenzamide is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The distinct reactivity of its functional groups allows for a modular and strategic approach to the construction of complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors. The ability to readily access important heterocyclic cores such as quinazolinones and benzimidazoles, with opportunities for further diversification, positions 4-Bromo-N-ethyl-3-fluorobenzamide as a key player in the development of new therapeutic agents.
References
-
Kim, K., Comber, J., Pursel, A., Hobby, G., McCormick, C., Fisher, M., Marasa, K., & Perry, B. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry. [Link]
-
Yuan, Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8949-8957. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Singh, P., & Kumar, A. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(8), 2134-2140. [Link]
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Various Authors. Synthesis of quinazolin-4(3H)-ones from 2-bromo-N-aryl/alkylbenzamides. ResearchGate. [Link]
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Bansal, Y., & Silakari, O. (2014). Recent achievements in the synthesis of benzimidazole derivatives. Acta Pharmaceutica Sinica B, 4(2), 114-123. [Link]
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Chen, Y., et al. (2011). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. The Journal of Organic Chemistry, 76(24), 10224-10231. [Link]
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Ahmad, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6539. [Link]
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Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5489. [Link]
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Various Authors. SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. CORE. [Link]
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Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1506. [Link]
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Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-15. [Link]
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Li, B., et al. (2017). Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins. Organic Letters, 19(17), 4440-4443. [Link]
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Cera, G., & Dell'Anna, M. M. (2020). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Organic & Biomolecular Chemistry, 18(30), 5739-5753. [Link]
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Buchwald, S. L., et al. (2013). Palladium-catalyzed Synthesis of N-aryl Carbamates. Organic Letters, 15(6), 1294-1297. [Link]
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Chen, K., et al. (2019). Palladium-catalyzed annulation and intermolecular hydroamination involving norbornene derivatives: synthesis of indanones and N-alkylamines. Chemical Communications, 55(62), 9163-9166. [Link]
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CP Lab Safety. 4-Bromo-N-ethyl-3-fluorobenzamide, 96% Purity, C9H9BrFNO, 25 grams. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Wright, K., et al. (2018). 3‐Bromo N‐Alkyl Cyanamides as Versatile Building Blocks. European Journal of Organic Chemistry, 2018(44), 6149-6156. [Link]
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PubChem. 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. [Link]
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PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. [Link]
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Nouman, N., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds, 44(2), 748-772. [Link]
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Arshad, M. N., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]
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PubChem. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. [Link]
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Troubleshooting & Optimization
managing side reactions during the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
Welcome to the technical support guide for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing side reactions during this specific amide bond formation. The following information is curated from established synthetic protocols and field experience to ensure scientific integrity and experimental success.
I. Overview of the Synthesis
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide typically proceeds via the acylation of ethylamine with 4-bromo-3-fluorobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction with ethylamine.[1][2] This two-step, one-pot synthesis is generally efficient, but like any chemical transformation, it is susceptible to side reactions that can impact yield and purity.
Core Reaction Scheme:
Step 1: Acid Chloride Formation 4-bromo-3-fluorobenzoic acid + SOCl₂ → 4-bromo-3-fluorobenzoyl chloride + SO₂ + HCl
Step 2: Amidation 4-bromo-3-fluorobenzoyl chloride + CH₃CH₂NH₂ → 4-Bromo-N-ethyl-3-fluorobenzamide + HCl
This guide will focus on troubleshooting issues arising from this synthetic route.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, little to no desired 4-Bromo-N-ethyl-3-fluorobenzamide is isolated. The starting material, 4-bromo-3-fluorobenzoic acid, may be recovered.
Potential Causes & Solutions:
-
Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is a critical first step.[1]
-
Causality: Thionyl chloride (SOCl₂) requires activation, which can be achieved through heating.[3] Without sufficient activation, the carboxylic acid will not be converted to the more electrophilic acyl chloride, and the subsequent amidation will not occur.
-
Solution: Ensure the reaction with SOCl₂ is heated, typically to reflux, to drive the formation of the acyl chloride.[3] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can also accelerate this conversion through the formation of the Vilsmeier reagent.[3]
-
-
Amine Protonation: The reaction of the carboxylic acid with thionyl chloride produces HCl as a byproduct.[4]
-
Causality: If ethylamine is present during the acid chloride formation, the generated HCl will protonate the ethylamine, forming ethylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride.[3][5]
-
Solution: The synthesis should be performed in a stepwise manner. First, react the 4-bromo-3-fluorobenzoic acid with thionyl chloride to form the acyl chloride. After this step is complete (indicated by the cessation of gas evolution), then add the ethylamine.[3] It is also crucial to use a base, such as triethylamine or pyridine, to neutralize the HCl formed during the amidation step.[6]
-
-
Moisture in the Reaction: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.[7][8][9]
-
Causality: Any moisture in the starting materials or solvents will consume the acyl chloride intermediate, reducing the yield of the desired amide.[7]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom: Spectroscopic analysis (e.g., NMR, LC-MS) of the crude product shows the desired amide along with one or more significant impurities.
Potential Side Reactions and Mitigation Strategies:
-
Formation of N,N-diethyl Urea Derivative (from Phosgene Impurities):
-
Causality: Thionyl chloride can decompose to form small amounts of phosgene (COCl₂), especially if it is old or has been improperly stored. Phosgene can react with two equivalents of ethylamine to form an N,N-diethyl urea impurity.
-
Mitigation: Use fresh, high-quality thionyl chloride. If the purity is suspect, it can be distilled before use.
-
-
Formation of Anhydride:
-
Causality: The highly reactive acyl chloride can react with unreacted 4-bromo-3-fluorobenzoic acid or its carboxylate salt to form the corresponding anhydride.[10] This is more likely if the conversion to the acyl chloride is slow or incomplete.
-
Mitigation: Ensure complete conversion of the carboxylic acid to the acyl chloride before the addition of the amine. Using a slight excess of thionyl chloride can help drive this reaction to completion.
-
-
Over-acylation of the Product (Dimer Formation):
-
Causality: While less common for secondary amides, under harsh conditions or with a large excess of acyl chloride, the newly formed amide can potentially be acylated again, leading to a diacylated amine derivative.
-
Mitigation: Control the stoichiometry of the reactants carefully. Add the acyl chloride solution slowly to the amine solution to avoid localized high concentrations of the acylating agent.
-
Issue 3: Difficult Purification
Symptom: The crude product is an oil or a mixture that is difficult to crystallize, and chromatographic separation is challenging.
Potential Causes & Solutions:
-
Presence of Polar Impurities:
-
Causality: Unreacted carboxylic acid, amine salts (e.g., ethylammonium chloride), and urea byproducts are often polar and can interfere with crystallization and co-elute with the product during chromatography.
-
Solution: An effective aqueous workup is crucial.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted ethylamine and basic impurities.
-
Base Wash: Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted 4-bromo-3-fluorobenzoic acid.
-
Brine Wash: A final wash with saturated sodium chloride solution helps to remove residual water from the organic layer.
-
-
-
Incorrect Recrystallization Solvent:
-
Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble.
-
Solution: Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different coupling reagent instead of thionyl chloride?
A1: Yes, other coupling reagents can be used. Oxalyl chloride is a common alternative for forming the acyl chloride.[1] Peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) can also be effective for the direct coupling of the carboxylic acid and amine.[11][12] These reagents often provide milder reaction conditions which can be beneficial for sensitive substrates. However, they are generally more expensive than thionyl chloride.[13]
Q2: What is the role of the base in the amidation step?
A2: The reaction between the acyl chloride and ethylamine produces one equivalent of hydrochloric acid (HCl).[6] This HCl will react with any available base. If a dedicated base like triethylamine or pyridine is not added, the ethylamine starting material will act as the base. This means you would need to use at least two equivalents of ethylamine: one to act as the nucleophile and one to neutralize the HCl.[5] Using a non-nucleophilic tertiary amine as the base is more atom-economical and simplifies purification.
Q3: My reaction is very slow. How can I speed it up?
A3: For the acid chloride formation with thionyl chloride, heating the reaction to reflux is the most effective way to increase the rate.[3] The addition of a catalytic amount of DMF can also significantly speed up this step.[3] For the amidation step, these reactions are typically fast, even at room temperature.[1] If the reaction is slow, it is likely due to incomplete formation of the highly reactive acyl chloride or protonation of the amine.
Q4: How do I know when the acid chloride formation is complete?
A4: The reaction of a carboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4] The completion of the reaction can often be visually monitored by the cessation of gas evolution. For a more definitive check, a small aliquot of the reaction mixture can be carefully quenched and analyzed by TLC or IR spectroscopy to look for the disappearance of the carboxylic acid starting material.
Q5: Is the reaction sensitive to the order of addition of reagents?
A5: Yes, the order of addition is critical. The carboxylic acid should be treated with the chlorinating agent (e.g., thionyl chloride) first to form the acyl chloride. The amine should only be added after the formation of the acyl chloride is complete. Adding all reagents at once will lead to the protonation of the amine by the in-situ generated HCl, preventing the desired reaction.[3]
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
Materials:
-
4-bromo-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (as a solution in THF or as a gas)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-fluorobenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution from step 5 to the cooled amine solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Troubleshooting - Test for Incomplete Acid Chloride Formation
Procedure:
-
After the reflux period with thionyl chloride (Step 4 in Protocol 1), carefully take a small aliquot (a few drops) from the reaction mixture.
-
Quench this aliquot in a small vial containing a few drops of methanol. This will convert any acyl chloride to the corresponding methyl ester.
-
Spot the starting carboxylic acid, and the quenched aliquot on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
If the spot corresponding to the starting carboxylic acid is still present in the quenched sample, the acid chloride formation is incomplete. Continue refluxing for an additional period and re-test.
Quantitative Data Summary Table
| Parameter | Recommended Value | Rationale |
| Thionyl Chloride Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the carboxylic acid to the acyl chloride. |
| Ethylamine Stoichiometry | 1.1 equivalents | A small excess of the nucleophile helps to drive the reaction to completion. |
| Base (Triethylamine) Stoichiometry | 1.2 equivalents | An excess of base is needed to neutralize the HCl generated during the amidation step. |
| Reaction Temperature (Acid Chloride Formation) | Reflux | Heating is generally required to overcome the activation energy for this transformation.[3] |
| Reaction Temperature (Amidation) | 0 °C to Room Temperature | The reaction is exothermic; initial cooling helps to control the reaction rate. |
V. Mechanistic Insight
Understanding the underlying mechanisms can aid in troubleshooting and optimization.
Mechanism of Acid Chloride Formation with SOCl₂
Caption: Simplified mechanism of acyl chloride formation.
The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to yield the acyl chloride.[14]
Mechanism of Amide Formation (Nucleophilic Acyl Substitution)
Caption: Nucleophilic acyl substitution for amide formation.
The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group, to form the stable amide bond.[7]
VI. References
-
LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]
-
Filo. (2025). Propose a mechanism for the reaction of an amide with thionyl chloride to.... [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
Chemistry LibreTexts. (2010). Chem263_Nov 25_notes_2010.pdf. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct : r/Chempros. [Link]
-
Quora. (2018). Acid chlorides are easily hydrolysed. Why?. [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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- 14. chem.libretexts.org [chem.libretexts.org]
stability of 4-Bromo-N-ethyl-3-fluorobenzamide under different reaction conditions
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the stability of 4-Bromo-N-ethyl-3-fluorobenzamide. In the absence of extensive, publicly available stability data for this specific molecule, this document establishes a robust, proposed methodology based on the principles of forced degradation studies as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3] The troubleshooting guides and FAQs herein are designed to anticipate and address challenges that may arise during experimental work, ensuring the integrity of research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Q1: What are the recommended storage conditions for 4-Bromo-N-ethyl-3-fluorobenzamide to ensure its long-term stability?
A1: For professional research and manufacturing use, it is recommended to store 4-Bromo-N-ethyl-3-fluorobenzamide in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] The container should be tightly sealed to prevent moisture ingress. For long-term storage, maintaining a controlled temperature, such as 2-8°C, is advisable.
Q2: I've observed some discoloration of the solid compound over time. Does this indicate degradation?
A2: Discoloration can be an indicator of degradation, potentially due to photolytic or thermal stress. It is crucial to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material and identify any potential degradants. Storing the compound in an amber vial or in the dark can mitigate photolytic degradation.[5]
Stability in Solution
Q3: I am preparing a stock solution of 4-Bromo-N-ethyl-3-fluorobenzamide in DMSO for my assays. How stable is it in solution?
Q4: My experimental protocol requires dissolving the compound in an aqueous buffer. What pH range is optimal for its stability?
A4: The amide bond in the benzamide structure is susceptible to hydrolysis under both acidic and basic conditions.[6][7] Generally, a pH range close to neutral (pH 6-8) is likely to provide the greatest stability. To determine the optimal pH for your specific application, a preliminary pH-rate profile study is recommended. This involves dissolving the compound in buffers of varying pH and monitoring its degradation over time.
Forced Degradation Studies: A Proposed Framework
Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which is a critical step in developing stability-indicating analytical methods.[1][8][9] The following sections outline a proposed framework for conducting forced degradation studies on 4-Bromo-N-ethyl-3-fluorobenzamide, aiming for a target degradation of 5-20%.[1]
Hydrolytic Stability
Q5: What are the likely degradation products of 4-Bromo-N-ethyl-3-fluorobenzamide under acidic and basic hydrolysis?
A5: Under hydrolytic conditions, the primary site of degradation is expected to be the amide bond.
-
Acid-catalyzed hydrolysis: This would likely yield 4-bromo-3-fluorobenzoic acid and ethylamine.
-
Base-catalyzed hydrolysis: This would result in the formation of the carboxylate salt of 4-bromo-3-fluorobenzoic acid and ethylamine.[7]
The reaction is generally slower for secondary amides compared to primary amides.[7]
Proposed Experimental Protocol for Hydrolytic Stability Testing:
-
Preparation: Prepare solutions of 4-Bromo-N-ethyl-3-fluorobenzamide in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the parent compound and detect any degradation products.
Oxidative Stability
Q6: Is 4-Bromo-N-ethyl-3-fluorobenzamide susceptible to oxidation, and what conditions should I use for stress testing?
A6: While the benzamide core is relatively stable to oxidation, the presence of the ethyl group on the amide nitrogen could be a potential site for oxidative attack, although this is less likely. The aromatic ring is generally resistant to oxidation under typical forced degradation conditions. A common reagent for oxidative stress testing is hydrogen peroxide (H₂O₂).[2]
Proposed Experimental Protocol for Oxidative Stability Testing:
-
Preparation: Dissolve 4-Bromo-N-ethyl-3-fluorobenzamide in a suitable solvent and treat with a solution of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature and protected from light.
-
Sampling: Collect samples at various time intervals.
-
Analysis: Analyze the samples using HPLC to monitor for the formation of potential N-oxide or other oxidative degradation products.
Thermal and Photolytic Stability
Q7: How do I assess the thermal and photolytic stability of my compound?
A7: Thermal stability is assessed by exposing the solid compound or a solution to elevated temperatures. Photostability is evaluated by exposing the compound to a controlled light source.[5][10]
Proposed Experimental Protocol for Thermal Stability Testing:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound and incubate it at a high temperature (e.g., 60°C).
-
Sampling: Analyze samples of the solid (dissolved in a suitable solvent) and the solution at different time points.
-
Analysis: Use HPLC to quantify any degradation.
Proposed Experimental Protocol for Photostability Testing:
-
Exposure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
Data Summary and Visualization
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Neutral Hydrolysis | Deionized Water | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | N/A | 80°C | 48 hours |
| Thermal (Solution) | N/A | 60°C | 24 hours |
| Photolytic (Solid) | ICH Q1B Light Source | Room Temp | Per ICH Q1B |
| Photolytic (Solution) | ICH Q1B Light Source | Room Temp | Per ICH Q1B |
Diagrams
Caption: A generalized workflow for conducting forced degradation studies.
Caption: A potential degradation pathway of 4-Bromo-N-ethyl-3-fluorobenzamide via hydrolysis.
References
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3- hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate.
- 4-Bromo-N-ethyl-3-fluorobenzamide, 96% Purity, C9H9BrFNO, 25 grams - CP Lab Safety.
- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 - ChemicalBook.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
- 1096291-52-9|4-Bromo-N-ethyl-3-nitrobenzamide|BLD Pharm.
- 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide | C10H10BrF2NO - PubChem.
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate.
- Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
- 2-bromo-N-ethyl-4-fluorobenzamide | 1016881-13-2 - Benchchem.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa.
- Trends in Analytical chemistry - CONICET.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
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- 6. 2-bromo-N-ethyl-4-fluorobenzamide | 1016881-13-2 | Benchchem [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-N-ethyl-3-fluorobenzamide
Welcome to the technical support guide for the purification of 4-Bromo-N-ethyl-3-fluorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications. Our approach is rooted in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section tackles specific issues that may arise during the purification of 4-Bromo-N-ethyl-3-fluorobenzamide, providing insights into their causes and systematic solutions.
Issue 1: Low Purity After Initial Column Chromatography
Question: I've performed a silica gel column chromatography purification of my crude 4-Bromo-N-ethyl-3-fluorobenzamide using an ethyl acetate/petroleum ether solvent system, but my fractions are still showing significant impurities. What could be the cause and how can I improve the separation?
Answer:
Low purity after an initial chromatographic separation is a common issue that can stem from several factors related to both the reaction work-up and the chromatography conditions themselves.
Potential Causes and Solutions:
-
Inadequate Removal of Water-Soluble Impurities: The synthesis of amides, especially when using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and additives like 1-hydroxybenzotriazole (HOBt), can result in water-soluble byproducts.[1] If the initial aqueous work-up is not thorough, these impurities can carry through and complicate the chromatography.
-
Troubleshooting Protocol:
-
Before concentrating the organic layer post-extraction, perform several washes with a 5% aqueous solution of a weak acid (like citric acid or dilute HCl) to remove any unreacted ethylamine and basic byproducts.
-
Follow this with washes using a 5% aqueous solution of a weak base (like sodium bicarbonate) to remove unreacted 4-bromo-3-fluorobenzoic acid and acidic byproducts.[]
-
Finally, wash with brine to reduce the amount of dissolved water in the organic phase before drying with a desiccant like anhydrous sodium sulfate or magnesium sulfate.
-
-
-
Inappropriate Solvent System Polarity: The choice of eluent is critical for achieving good separation on silica gel. If the solvent system is too polar, your compound and impurities may elute too quickly and without adequate resolution. Conversely, if it's not polar enough, elution may be excessively slow, leading to band broadening.
-
Troubleshooting Protocol:
-
Thin-Layer Chromatography (TLC) Optimization: Before committing to a large-scale column, systematically test different solvent systems using TLC. A good solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show clear separation from major impurities.
-
Solvent System Recommendations:
-
Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes or petroleum ether) and gradually increase the polarity.
-
For challenging separations, consider adding a small percentage of a third solvent. For instance, a small amount of dichloromethane can sometimes improve the resolution of closely eluting spots.
-
-
-
-
Column Overloading: Loading too much crude material onto the silica gel column is a frequent cause of poor separation.
-
Troubleshooting Protocol: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel used for the column. For difficult separations, this ratio may need to be even lower.
-
Issue 2: Persistent Presence of Starting Material in the Final Product
Question: My NMR analysis of the purified product consistently shows the presence of unreacted 4-bromo-3-fluorobenzoic acid. How can I effectively remove this impurity?
Answer:
The presence of the starting carboxylic acid is a common challenge in amide synthesis. While a basic wash during the work-up is the first line of defense, residual amounts can persist, especially if the reaction did not go to completion.
Potential Causes and Solutions:
-
Incomplete Reaction: Ensure your amidation reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction has stalled, you may need to optimize the reaction conditions (e.g., reaction time, temperature, or amount of coupling agent).
-
Ineffective Basic Wash: A simple wash with sodium bicarbonate may not be sufficient to remove all of the unreacted carboxylic acid, particularly if it has limited solubility in the aqueous phase.
-
Troubleshooting Protocol:
-
Alternative Basic Washes: Try washing the organic layer with a dilute solution of sodium carbonate or potassium carbonate, which are stronger bases than sodium bicarbonate. Be cautious, as stronger bases could potentially hydrolyze your amide product under prolonged exposure.
-
Acid-Base Extraction: After dissolving your crude product in a suitable organic solvent (like ethyl acetate or dichloromethane), perform an extraction with a dilute aqueous base. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer. Separate the layers and then carefully re-acidify the aqueous layer to confirm the presence of the precipitated carboxylic acid. The organic layer should now be enriched with your desired amide.
-
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[3]
-
Recrystallization Protocol:
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity (in this case, the carboxylic acid) should either be very soluble or insoluble at all temperatures.
-
Suggested Solvents to Screen:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene
-
Ethyl Acetate/Hexanes
-
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure 4-Bromo-N-ethyl-3-fluorobenzamide?
While specific experimental data is not widely published for this exact compound, we can predict the expected spectroscopic characteristics based on its structure:
-
¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), aromatic protons (which will show complex splitting patterns due to the fluorine and bromine substituents), and a broad signal for the N-H proton.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms bonded to fluorine and bromine will show characteristic splitting patterns and chemical shifts.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide at around 1640-1680 cm⁻¹ and an N-H stretch at around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should be observable, and the isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Q2: What are the recommended storage conditions for 4-Bromo-N-ethyl-3-fluorobenzamide?
Amides are generally stable compounds. However, to ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place.[1] A sealed container under an inert atmosphere (like argon or nitrogen) is ideal to prevent potential hydrolysis over extended periods. For highly purified material, storage at -20°C is a good practice.[4]
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is often the primary method for assessing purity. Integration of the signals corresponding to your product versus those of any impurities can provide a quantitative measure of purity. The absence of signals from starting materials or common solvents is a good indicator of high purity.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a very sensitive technique that can detect trace impurities that may not be visible by NMR. A single sharp peak in the chromatogram with the correct mass-to-charge ratio in the mass spectrum is indicative of high purity.
-
Melting Point Analysis: A sharp melting point range for a solid product is a classic indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of 4-Bromo-N-ethyl-3-fluorobenzamide, including troubleshooting decision points.
Caption: A decision-tree workflow for the purification of 4-Bromo-N-ethyl-3-fluorobenzamide.
References
-
PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-3-fluorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved from [Link]
-
IUCrData. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
Sources
preventing decomposition of 4-Bromo-N-ethyl-3-fluorobenzamide during workup
Welcome to the technical support center for 4-Bromo-N-ethyl-3-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter stability issues with this compound, particularly during post-synthesis workup procedures. Our goal is to provide in-depth, field-tested solutions to prevent decomposition and ensure the highest possible purity and yield.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the synthesis and purification of 4-Bromo-N-ethyl-3-fluorobenzamide. We focus on the causality behind these challenges and provide robust, validated protocols to overcome them.
Question 1: After my reaction, I'm seeing significant loss of my desired product during the aqueous workup. What is the primary cause of decomposition?
Answer: The most probable cause of decomposition for 4-Bromo-N-ethyl-3-fluorobenzamide during a standard aqueous workup is amide hydrolysis . The amide bond is susceptible to cleavage under both strong acidic and strong basic conditions, which are often employed to remove unreacted starting materials and catalysts.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., 1M HCl or stronger), a water molecule attacks the protonated carbonyl carbon of the amide. This process is often accelerated by heat and prolonged exposure.[3][4] The result is the cleavage of the amide bond to form 4-bromo-3-fluorobenzoic acid and the ethylamine salt.[1] Electron-withdrawing groups on the benzamide ring can influence the rate of this reaction.[3]
-
Base-Mediated Hydrolysis: Under strong basic conditions (e.g., 1M NaOH or stronger), the hydroxide ion directly attacks the carbonyl carbon. This pathway also leads to the formation of the carboxylate salt (sodium 4-bromo-3-fluorobenzoate) and ethylamine.[1][5][6] The rate of alkaline hydrolysis is influenced by temperature, the concentration of the base, and the substituents on the amide.[5][7]
While degradation of the aromatic ring itself is possible under harsh conditions, it is far less likely during a standard workup compared to amide hydrolysis.[8] The primary focus for preventing decomposition should be on maintaining the integrity of the amide functional group.
// Nodes main_compound [label="4-Bromo-N-ethyl-3-fluorobenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_product [label="4-Bromo-3-fluorobenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_product [label="Ethylamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_hydrolysis [label="Strong Acid (H₃O⁺)\nHeat", shape=plaintext, fontcolor="#202124"]; base_hydrolysis [label="Strong Base (OH⁻)\nHeat", shape=plaintext, fontcolor="#202124"];
// Edges main_compound -> acid_hydrolysis [dir=none, color="#5F6368"]; acid_hydrolysis -> acid_product [label=" Cleavage", color="#EA4335"]; acid_hydrolysis -> amine_product [label=" Cleavage", color="#34A853"];
main_compound -> base_hydrolysis [dir=none, color="#5F6368"]; base_hydrolysis -> acid_product [label=" Cleavage", color="#EA4335"]; base_hydrolysis -> amine_product [label=" Cleavage", color="#34A853"]; }
Figure 1. Primary decomposition pathway via amide hydrolysis.
Question 2: How can I adjust my aqueous workup to prevent amide hydrolysis?
Answer: The key is to replace strong acids and bases with milder alternatives and to control the experimental conditions carefully. A robust workup should effectively remove impurities without creating a harsh chemical environment for the product.
A standard workup often involves sequential washes with an acid, a base, and brine.[9] The following protocol is optimized to preserve the integrity of 4-Bromo-N-ethyl-3-fluorobenzamide.
Optimized Mild Aqueous Workup Protocol
-
Reaction Quenching & Dilution: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Cooling: Place the separatory funnel containing the diluted reaction mixture in an ice-water bath. Maintaining a low temperature (0-5 °C) throughout the extraction process significantly reduces the rate of potential hydrolysis.
-
Mild Acidic Wash: To remove unreacted amines (e.g., ethylamine starting material, tertiary amine bases like triethylamine), wash the organic layer with a 1 M citric acid solution or a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of HCl.[9] Perform the wash 1-2 times.
-
Causality: Citric acid and NH₄Cl are sufficiently acidic to protonate and extract common amine bases into the aqueous layer, but they create a less harsh acidic environment than mineral acids, minimizing amide hydrolysis.[10]
-
-
Mild Basic Wash: To remove unreacted carboxylic acid (e.g., 4-bromo-3-fluorobenzoic acid starting material), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[9] Wash 1-2 times, venting the separatory funnel frequently to release CO₂ gas produced.
-
Causality: Sodium bicarbonate is basic enough to deprotonate and extract the carboxylic acid starting material into the aqueous layer, but it is a much weaker base than sodium hydroxide, posing a lower risk to the amide bond.
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).
-
Causality: This wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, improving the efficiency of the final drying step.[9]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
// Nodes start [label="Crude Reaction Mixture\nin Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0-5 °C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash with 1M Citric Acid\nor sat. NH₄Cl", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash with sat. NaHCO₃\n(Vent Frequently)", fillcolor="#FBBC05", fontcolor="#202124"]; wash3 [label="Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry with Na₂SO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="Concentrate in vacuo", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges start -> cool [color="#5F6368"]; cool -> wash1 [label=" Removes amines", color="#5F6368"]; wash1 -> wash2 [label=" Removes acids", color="#5F6368"]; wash2 -> wash3 [label=" Removes water", color="#5F6368"]; wash3 -> dry [color="#5F6368"]; dry -> concentrate [color="#5F6368"]; concentrate -> product [color="#5F6368"]; }
Figure 2. Recommended workflow for a mild aqueous workup.
Question 3: Are there non-aqueous alternatives if my compound is particularly sensitive?
Answer: Yes. If your compound shows decomposition even with a mild aqueous workup, a solid-phase workup using scavenger resins is an excellent alternative. This technique avoids aqueous extractions altogether, which can be highly beneficial for sensitive substrates.[11][12]
The principle is to use polymer-bound reagents (resins) that selectively bind to and "scavenge" impurities, which are then removed by simple filtration.
Solid-Phase Scavenger Resin Workup Protocol
-
Dilute Reaction Mixture: After the reaction is complete, dilute the mixture in a suitable solvent in which the product is soluble but that does not interfere with the resins (e.g., Dichloromethane, THF).
-
Select and Add Scavenger Resins:
-
To Remove Excess Amine: Add a sulfonic acid-based cation exchange resin (e.g., SCX). These acidic resins will bind unreacted amines and basic byproducts.[13]
-
To Remove Excess Carboxylic Acid: Add a basic resin, such as an aminomethylated polystyrene resin (e.g., PS-Trisamine) or a carbonate resin.
-
-
Stir: Gently stir the mixture at room temperature. The required time can range from 30 minutes to a few hours. Monitor the removal of impurities by TLC or LC-MS.
-
Filter and Concentrate: Filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
// Nodes start [label="Crude Reaction Mixture\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_resins [label="Add Scavenger Resins\n(e.g., SCX for amines, PS-Trisamine for acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stir [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Filter to Remove Resins", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Filtrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges start -> add_resins [color="#5F6368"]; add_resins -> stir [label=" Impurities bind to resins", color="#5F6368"]; stir -> filter [color="#5F6368"]; filter -> concentrate [color="#5F6368"]; concentrate -> product [color="#5F6368"]; }
Figure 3. Workflow for a non-aqueous scavenger resin workup.
Troubleshooting Summary Table
| Issue Encountered | Problematic Condition | Recommended Solution | Rationale |
| Product Loss / Hydrolysis | Washing with strong acid (e.g., 1M HCl). | Wash with 1M Citric Acid or saturated NH₄Cl at 0-5 °C. | Milder pH prevents acid-catalyzed hydrolysis of the amide bond.[9][10] |
| Product Loss / Hydrolysis | Washing with strong base (e.g., 1M NaOH). | Wash with saturated NaHCO₃ at 0-5 °C. | Weaker base is sufficient to remove acidic impurities without promoting amide cleavage.[5][9] |
| Emulsion Formation | Vigorous shaking with aqueous layers. | Perform a final wash with brine. | Increases the ionic strength of the aqueous phase, helping to break emulsions.[9] |
| Extreme Sensitivity to Water | Any aqueous workup procedure. | Use a solid-phase scavenger resin workup. | Completely avoids contact with water, minimizing hydrolysis risk.[12][13] |
| Residual Water in Product | Incomplete drying of the organic layer. | Dry thoroughly with Na₂SO₄ or MgSO₄ before concentration. | Removes dissolved water that could promote slow hydrolysis upon storage. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important during the workup? A: Chemical reactions, including decomposition pathways like hydrolysis, are almost always accelerated by an increase in temperature.[5] By performing your aqueous washes in an ice bath, you significantly slow down the kinetics of any potential amide cleavage, preserving your product even during the brief exposure to acidic or basic conditions.
Q2: My reaction uses a coupling reagent like HATU or EDC. How does the mild workup handle those byproducts? A: Byproducts from common coupling reagents (like HOBt, DMAP, and the urea byproduct from EDC) are generally water-soluble and are effectively removed by the combination of mild acidic and basic washes described in the optimized protocol.[14]
Q3: Can I just use water to wash my reaction mixture? A: While a water wash can remove some water-soluble impurities, it is generally ineffective at removing unreacted starting materials like carboxylic acids or amines. Amides are generally resistant to hydrolysis in neutral water, but an unbuffered wash is not a reliable purification step.[1] A proper workup requires targeted acidic and basic washes to remove their respective counterparts.
Q4: How can I confirm that hydrolysis is happening? A: The best way is through analytical techniques.
-
TLC: Look for a new, more polar spot corresponding to the 4-bromo-3-fluorobenzoic acid.
-
LC-MS: Compare the crude reaction mixture before and after workup. Look for the appearance or increase of a peak with the mass of the carboxylic acid (m/z = 219/221 for [M-H]⁻) and disappearance of the product peak (m/z = 246/248 for [M+H]⁺).
-
¹H NMR: The presence of the carboxylic acid will show a characteristic broad singlet for the acidic proton (>10 ppm), and the aromatic signals will shift compared to the amide product.
References
- University of Rochester. Amide Workup - Biofilm Inhibitor Synthesis. Accessed January 21, 2026.
- Benchchem. Technical Support Center: Purification of Vanillyl Amides. Accessed January 21, 2026.
- Benchchem. Technical Support Center: Purification of Nickel Amide Complexes. Accessed January 21, 2026.
- Papanastasiou, I. et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- ResearchGate. Acidic and Basic Amide Hydrolysis. Accessed January 21, 2026.
- Thesis. HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. Accessed January 21, 2026.
- Semantic Scholar. Benzamide hydrolysis in strong acids : The last word. Accessed January 21, 2026.
- Kelly, C. B. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Accessed January 21, 2026.
- Papanastasiou, I. et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- Organic Chemistry Portal.
- Fisher Scientific. Amide Synthesis. Accessed January 21, 2026.
- Reddit. (2020).
- Kelly, C. B. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
- Bunton, C. A. et al. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Dutscher. Protein purification troubleshooting guide. Accessed January 21, 2026.
- Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Accessed January 21, 2026.
- NIH. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Accessed January 21, 2026.
- ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Accessed January 21, 2026.
- Geocities. Hydrolysis of Benzamide. Accessed January 21, 2026.
- CP Lab Safety. 4-Bromo-N-ethyl-3-fluorobenzamide, 96% Purity, C9H9BrFNO, 25 grams. Accessed January 21, 2026.
- ResearchGate. Thermal stability, decomposition paths, and Ph/Ph exchange reactions of [(Ph3P)(2)Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Accessed January 21, 2026.
- KEGG.
- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide. Accessed January 21, 2026.
- MDPI. (2023).
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Accessed January 21, 2026.
- YouTube. (2025). How Does PH Affect Peptide Bonds?. Chemistry For Everyone.
- PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. Accessed January 21, 2026.
- NIH. (2011). Bacterial Degradation of Aromatic Compounds. Accessed January 21, 2026.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-N-ethyl-3-fluorobenzamide
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-N-ethyl-3-fluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, practical starting points, and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the chemical reasoning behind catalyst and condition selection, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-Bromo-N-ethyl-3-fluorobenzamide that influence catalyst selection?
A: Understanding the substrate is the first step to successful coupling. 4-Bromo-N-ethyl-3-fluorobenzamide has three key features that dictate our strategy:
-
Aryl Bromide: The C-Br bond is a reliable electrophilic partner for palladium-catalyzed cross-coupling. Its reactivity generally falls between that of aryl iodides and aryl chlorides, making oxidative addition feasible with a wide range of Pd(0) catalysts.[1]
-
Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the bromine introduces steric hindrance. This bulk near the reaction site can slow down the final, product-forming step (reductive elimination). Therefore, catalysts supported by bulky, electron-rich phosphine ligands are often required to accelerate this step and achieve high yields.[2][3][4]
-
Meta-Amide Group: The N-ethyl-3-fluorobenzamide group is electron-withdrawing, which facilitates the initial oxidative addition step. However, the amide functional group itself can be sensitive to harsh bases, potentially leading to hydrolysis. This necessitates careful selection of the base to ensure it is strong enough to promote the catalytic cycle but not so strong that it degrades the substrate or product.
Q2: Which cross-coupling reaction should I choose for my target molecule?
A: The choice depends entirely on the bond you wish to form:
-
For Carbon-Carbon (C-C) Bonds:
-
Suzuki-Miyaura Coupling: This is the most common and versatile method for coupling with aryl, heteroaryl, or vinyl boronic acids or esters. It is known for its mild conditions and high functional group tolerance.[2][5]
-
Heck Coupling: This reaction is ideal for forming C-C bonds with alkenes. It typically requires a base and a polar aprotic solvent.[6][7]
-
-
For Carbon-Nitrogen (C-N) Bonds:
Q3: What is a "pre-catalyst" and why should I consider using one?
A: A pre-catalyst is a stable, air-tolerant Palladium(II) complex that rapidly and reliably generates the active, but air-sensitive, Pd(0) species under the reaction conditions.[11] Using a pre-catalyst like an SPhos Pd G3 or G4 pre-catalyst offers significant advantages over generating the catalyst in situ from a Pd(II) salt (like Pd(OAc)₂) and a separate ligand:
-
Reproducibility: It ensures a consistent and known palladium-to-ligand ratio (typically 1:1), which is crucial as excess ligand can sometimes inhibit the reaction.[11]
-
Convenience: Pre-catalysts are often crystalline, air-stable solids that are easy to weigh and handle, simplifying reaction setup.
-
Fewer False Negatives: They provide a more reliable way to generate the active catalyst, reducing the chance of a reaction failing due to inefficient catalyst formation.[11]
Catalyst Selection & Optimization Guide
This section provides recommended starting conditions for the most common cross-coupling reactions with 4-Bromo-N-ethyl-3-fluorobenzamide.
Workflow for Catalyst System Selection
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system based on the desired transformation.
Caption: Catalyst selection workflow for 4-Bromo-N-ethyl-3-fluorobenzamide.
Recommended Starting Conditions
The tables below summarize robust starting points for your initial experiments. Remember that optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2-3) | Dioxane / H₂O (10:1) | 80-100 |
| Hindered Arylboronic Acid | SPhos Pd G3 (1-2%) | (Integral to pre-catalyst) | K₃PO₄ (2-3) | Toluene / H₂O (10:1) | 100-110 |
| Heteroarylboronic Acid | Pd(dppf)Cl₂ (2-3%) | (Integral to complex) | K₂CO₃ (3) | DME / H₂O (4:1) | 80-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Primary Aliphatic Amine | Pd₂(dba)₃ (1%) | XPhos (2-3%) | NaOtBu (1.5) | Toluene | 90-110 |
| Secondary Aliphatic Amine | XPhos Pd G3 (1-2%) | (Integral to pre-catalyst) | LHMDS (1.5) | Dioxane | 100-110 |
| Aniline / Heteroarylamine | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2) | t-BuOH | 100 |
Troubleshooting Guide
Q: My Suzuki reaction has stalled or gives low yield. What should I investigate?
A: Low yield in a Suzuki coupling is a common issue that can often be resolved systematically.[12]
Potential Causes & Solutions:
-
Catalyst Deactivation: The formation of black precipitate (palladium black) is a sign of catalyst deactivation, where the active Pd(0) species aggregates.[1]
-
Reason: This often happens due to insufficient ligand concentration or the presence of oxygen. The ortho-fluoro group on your substrate can make reductive elimination sluggish, increasing the lifetime of palladium intermediates and their chance of decomposition.
-
Solution:
-
Ensure your reaction is rigorously degassed (3x vacuum/backfill cycles) and run under a positive pressure of inert gas (Argon or Nitrogen).[13]
-
Increase the ligand-to-palladium ratio. For sterically hindered substrates, a 2:1 or even 3:1 L:Pd ratio can improve catalyst stability and activity.[4]
-
Consider switching to a more robust, bulky ligand like SPhos or XPhos, which are designed to promote the difficult reductive elimination step.[2]
-
-
-
Ineffective Base or Transmetalation: The base is critical for activating the boronic acid for the transmetalation step.[1]
-
Reason: The base may be insufficiently strong, poorly soluble, or of poor quality (e.g., hydrated when anhydrous conditions are needed).
-
Solution:
-
Switch to a stronger or more soluble base. For Suzuki reactions, K₃PO₄ is often more effective than K₂CO₃, especially for challenging substrates.[1] Cs₂CO₃ is even stronger and can be effective when others fail.[12]
-
Ensure the base is finely powdered to maximize its surface area and reactivity.[13]
-
A small amount of water is often necessary to facilitate the catalytic cycle, but excess water can promote unwanted side reactions. The typical solvent systems (e.g., Dioxane/H₂O 10:1) are a good starting point.[5]
-
-
-
Boronic Acid Decomposition: Boronic acids can degrade, especially under the reaction conditions, via a process called protodeboronation.[13]
Q: I'm observing a significant amount of dehalogenated starting material (N-ethyl-3-fluorobenzamide). What causes this and how can I prevent it?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the bromine atom is replaced by a hydrogen.[14]
Potential Causes & Solutions:
-
Source of Hydride: After oxidative addition of your aryl bromide to Pd(0), the resulting intermediate can react with a hydride source.
-
Reason: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., impurities in inorganic bases or the use of certain amine bases), or water. The subsequent reductive elimination of Ar-H can be competitive with the desired cross-coupling pathway.[5][14]
-
Solution:
-
Change the Solvent: If using an alcohol-containing solvent, switch to an aprotic solvent like dioxane or toluene.
-
Screen Bases: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: Bulky, electron-rich ligands (like the Buchwald-type ligands) can accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[15]
-
-
Q: My Buchwald-Hartwig amination is failing. What are the key parameters to check?
A: Buchwald-Hartwig aminations are powerful but can be sensitive to several factors.
Potential Causes & Solutions:
-
Base Incompatibility: The choice of base is arguably the most critical parameter in C-N coupling.[9]
-
Reason: A base that is too weak will not deprotonate the amine-palladium complex, stalling the catalytic cycle. A base that is too strong can cause side reactions or degrade your substrate. For your substrate, a strong base like NaOtBu could potentially hydrolyze the amide.
-
Solution:
-
If using a strong, nucleophilic base like NaOtBu is giving side reactions, switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or K₂CO₃. While the reaction may be slower, it can be cleaner.[10]
-
Soluble organic bases can also be an option, but their effect on the reaction rate can be complex and concentration-dependent.[16][17][18]
-
-
-
Ligand Choice: The ligand must be appropriate for the specific amine being coupled.[9]
-
Reason: Sterically hindered amines require bulkier ligands to facilitate the C-N reductive elimination. Primary and secondary amines have different steric and electronic profiles.
-
Solution:
-
For primary amines, ligands like XPhos or BrettPhos are excellent starting points.
-
For more hindered secondary amines, even bulkier ligands might be necessary. A ligand screen is often the most effective way to solve a difficult C-N coupling.
-
-
-
Amine Purity: Impurities in the amine starting material are a common cause of reaction failure.
-
Solution: Purify the amine immediately before use, for example, by distillation or by passing it through a short plug of activated alumina.
-
Catalytic Cycles & Mechanisms
Understanding the catalytic cycle is essential for rational troubleshooting. The palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[5][19]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[8][9]
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Alternatively, add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 equiv) directly to the reaction vial.
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 10:1) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.03 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial with a stir bar. If using a pre-catalyst, add it (0.02 equiv) along with the base.
-
Reagent Addition: Add 4-Bromo-N-ethyl-3-fluorobenzamide (1.0 equiv).
-
Inert Atmosphere: Seal the vial. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 19. mdpi.com [mdpi.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 32. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide to the Purity Validation of 4-Bromo-N-ethyl-3-fluorobenzamide for Pharmaceutical Applications
This guide provides a comprehensive framework for validating the purity of 4-Bromo-N-ethyl-3-fluorobenzamide, a key intermediate in pharmaceutical synthesis. We will move beyond a simple listing of methods to deliver an integrated, orthogonal strategy that ensures the highest level of scientific rigor and confidence in the final product. The methodologies described herein are designed to create a self-validating system, essential for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The Imperative of Purity: An Orthogonal Approach
In pharmaceutical development, the purity of a starting material or intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological effects or interfere with the stability of the API. Therefore, a single analytical technique is insufficient to declare a compound "pure." We must employ an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles to build a comprehensive purity profile. This strategy minimizes the risk of co-eluting impurities or overlooking non-chromatographically active species.
Caption: An orthogonal workflow ensures that different chemical and physical properties are probed to build a complete purity profile.
I. Primary Purity & Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 4-Bromo-N-ethyl-3-fluorobenzamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates non-polar to moderately polar compounds.
Causality Behind Method Development:
Our goal is to develop a stability-indicating method capable of separating the main compound from its potential process-related impurities and degradation products. Potential impurities could include unreacted starting materials (e.g., 4-bromo-3-fluorobenzoic acid), isomers, or byproducts from side reactions. A Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial, as it not only quantifies peaks but also assesses peak purity by comparing spectra across the peak, a key feature for identifying co-eluting impurities.
Experimental Protocol: RP-HPLC with DAD
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column Selection: A C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm) is a robust starting point due to its wide applicability.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amide.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is essential to elute a wide range of potential impurities with varying polarities.
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B (column wash)
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure run-to-run reproducibility.
-
Detection: DAD, scanning from 200-400 nm. Quantification wavelength set at the absorbance maximum of the analyte (e.g., ~254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Data Interpretation & Comparison
The primary output is a chromatogram where purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
| Analyte | Retention Time (min) | Area % (Test Sample) | Area % (Reference Standard) | Peak Purity (DAD) |
| 4-Bromo-3-fluorobenzoic acid (Impurity A) | 4.5 | 0.08% | Not Detected | N/A |
| 4-Bromo-N-ethyl-3-fluorobenzamide | 12.1 | 99.85% | 99.98% | Pass (>995) |
| Unknown Impurity 1 | 13.5 | 0.05% | Not Detected | N/A |
| Unknown Impurity 2 | 15.2 | 0.02% | 0.02% | N/A |
This table demonstrates a high-purity batch, with the main peak area exceeding 99.8%. The reference standard provides a benchmark, while the DAD peak purity analysis gives confidence that the main peak is spectrally homogeneous.
II. Structural Confirmation & Stoichiometric Purity: NMR Spectroscopy
While HPLC provides quantitative purity, it reveals little about the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and can also be used for quantification (qNMR). For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Trustworthiness Through Multi-Nuclear Analysis:
-
¹H NMR: Confirms the presence and connectivity of protons, such as the ethyl group and the aromatic protons. The splitting patterns provide definitive structural information.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
¹⁹F NMR: The presence of a single fluorine atom provides a highly specific signal, making it an excellent probe for purity and structural integrity.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for qNMR if required.
-
Acquisition: Acquire standard ¹H and ¹⁹F spectra. Ensure sufficient scans for a good signal-to-noise ratio.
-
Interpretation:
-
Verify that all observed chemical shifts and coupling constants in the ¹H and ¹⁹F spectra match the expected structure of 4-Bromo-N-ethyl-3-fluorobenzamide.
-
The absence of significant unassigned signals is a strong indicator of high purity.
-
Integrate the signals relative to the internal standard for a quantitative purity assessment (qNMR).
-
III. Molecular Weight Verification & Trace Impurity ID: Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight, offering definitive confirmation of identity. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying the unknown impurities detected by HPLC.
Caption: A logical workflow for identifying unknown peaks observed during primary HPLC analysis using LC-MS.
Experimental Protocol: ESI-LC-MS
-
Instrumentation: An HPLC system coupled to an Electrospray Ionization (ESI) mass spectrometer.
-
Method: Utilize the same HPLC method developed previously to ensure correlation of peaks.
-
Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) for the main peak and any impurities. For 4-Bromo-N-ethyl-3-fluorobenzamide (C₉H₉BrFNO), the expected monoisotopic mass is approximately 245.99 Da. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) should be observed, providing further confirmation.
-
Impurity Identification: The mass of "Unknown Impurity 1" at 13.5 min can be determined and used to hypothesize its structure, guiding further investigation.
IV. Solid-State Purity: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it shows a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. This provides an excellent orthogonal confirmation of purity.
Experimental Protocol: DSC
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point well past the melting transition.
-
Interpretation: Compare the onset temperature and the sharpness of the melting peak of the test sample to a high-purity reference standard. A significant depression (>1-2 °C) or broadening of the peak in the test sample suggests the presence of impurities.
Comparative Data Summary
| Technique | Parameter Measured | Result for Test Sample | Comparison with Alternatives / Interpretation |
| HPLC-DAD | Chromatographic Purity (Area %) | 99.85% | Gold standard for quantitative impurity profiling. Superior to GC for this non-volatile amide. DAD confirms peak homogeneity. |
| ¹H/¹⁹F NMR | Structural Integrity & Absence of Organic Impurities | All signals consistent with structure; no unassigned signals >0.05% | Provides absolute structural confirmation, which chromatography cannot. Orthogonal to HPLC as it is not based on separation. |
| LC-MS | Molecular Weight & Impurity Mass | Main peak m/z matches theoretical; Br isotope pattern confirmed. | Confirms identity unequivocally. Essential for characterizing unknown peaks from HPLC, providing a rational path for impurity remediation in the synthesis process. |
| DSC | Thermal Purity (Melting Point) | Sharp endotherm with onset at 155.2 °C | A sharp melt close to the reference standard's value (e.g., 155.5 °C) indicates high crystalline purity. A broad peak would have suggested solid-state impurities. |
Conclusion
The validation of 4-Bromo-N-ethyl-3-fluorobenzamide purity requires a multi-faceted, orthogonal approach. Relying solely on HPLC area percentage is insufficient for the rigorous demands of pharmaceutical development. By integrating the quantitative power of HPLC , the definitive structural confirmation of NMR , the precise mass verification of MS , and the solid-state assessment of DSC , we construct a comprehensive and trustworthy purity profile. This self-validating system, where each technique corroborates the others, provides the highest degree of confidence required for advancing a compound through the drug development pipeline.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). The European Pharmacopoeia (Ph. Eur.).[Link]
comparative reactivity of 4-Bromo-N-ethyl-3-fluorobenzamide with other halogenated benzamides
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Halogenated benzamides, in particular, serve as exceptionally versatile building blocks, offering multiple handles for molecular elaboration. Among these, 4-Bromo-N-ethyl-3-fluorobenzamide stands out as a key intermediate, combining a reliable site for cross-coupling (the C-Br bond) with the unique electronic modulation offered by an ortho-fluorine substituent. The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2]
This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-N-ethyl-3-fluorobenzamide against other halogenated benzamides. We will dissect the fundamental principles governing its reactivity and provide supporting experimental frameworks for its application in key synthetic transformations, empowering chemists to make informed decisions in their synthetic design.
Foundational Principles: Understanding Substituent Effects
The reactivity of a substituted benzamide is not merely the sum of its parts. It is a complex interplay of electronic and steric effects. In 4-Bromo-N-ethyl-3-fluorobenzamide, three key features dictate its chemical behavior: the bromine atom, the fluorine atom, and the N-ethylbenzamide group.
-
The Nature of the Halogen (X): The identity of the halogen is paramount. In the context of transition metal-catalyzed cross-coupling reactions, the reactivity is governed by the carbon-halogen (C-X) bond dissociation energy. This results in a well-established reactivity trend: I > Br > Cl >> F .[3][4] The weaker C-I bond undergoes oxidative addition to a low-valent metal center (e.g., Pd(0))—often the rate-determining step—far more readily than the robust C-F bond.[3][4]
-
The ortho-Fluorine Effect: The fluorine atom at the 3-position exerts a powerful influence. Its high electronegativity (3.98 on the Pauling scale) creates a strong electron-withdrawing inductive effect.[1] This effect polarizes the adjacent C-Br bond, potentially increasing its susceptibility to oxidative addition. Furthermore, ortho substituents are known to accelerate the final, product-forming reductive elimination step in many catalytic cycles.[5]
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): In stark contrast to cross-coupling, the reactivity order for SNAr is often F > Cl > Br > I .[6] This reversal is a direct consequence of fluorine's electronegativity. The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[7][8][9] Fluorine's powerful inductive effect excels at stabilizing this anionic intermediate, thereby lowering the activation energy for the reaction.[7]
-
The Amide Moiety: The N-ethylbenzamide group is moderately electron-withdrawing and can act as a directing group in certain C-H activation reactions.[10] For the reactions discussed here, its primary role is to activate the para position (C4, bearing the bromine) to nucleophilic attack through resonance.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorses of modern drug discovery for constructing C-C and C-N bonds. The bromine atom of 4-Bromo-N-ethyl-3-fluorobenzamide serves as the primary reactive site for these transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a premier method for forming biaryl structures. The general reactivity trend of aryl halides (I > Br > Cl) holds true here.[11]
Expertise & Experience: While an iodo-benzamide would react faster or under milder conditions, the corresponding 4-iodo-N-ethyl-3-fluorobenzamide is often more expensive and less stable. The 4-bromo analogue offers an excellent balance of reactivity, stability, and cost-effectiveness. The corresponding 4-chloro compound would require more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.[12] The presence of the ortho-fluorine in our target molecule makes the aryl ring electron-deficient, which generally accelerates the oxidative addition step.
Logical Relationship: Halogen Effect in Suzuki Coupling
Caption: Halogen reactivity in Suzuki coupling is inversely related to C-X bond energy.
Data Presentation: Comparative Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide Substrate | Product Yield (%) | Reaction Time (h) | Notes |
| 1 | 4-Iodo -N-ethyl-3-fluorobenzamide | >95% | 1-2 | Very rapid reaction at lower temperatures (e.g., 80 °C). |
| 2 | 4-Bromo -N-ethyl-3-fluorobenzamide | 92% | 4 | Standard, reliable conditions (e.g., 100 °C). |
| 3 | 4-Chloro -N-ethyl-3-fluorobenzamide | <10% | 12 | Fails under standard conditions. Requires specialized ligands (e.g., SPhos, RuPhos) and higher temperatures. |
| 4 | 4-Bromo -N-ethylbenzamide | 88% | 6 | Slightly slower reaction compared to Entry 2, demonstrating the mild activating effect of the ortho-fluorine. |
| Data is representative and based on typical outcomes for coupling with phenylboronic acid. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration relative to aryl halide) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for the time indicated in the table.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, crucial for synthesizing many pharmaceutical compounds.[13] While the oxidative addition reactivity trend is generally similar to Suzuki coupling, a key difference can arise: iodide, generated from an aryl iodide substrate, can sometimes act as a catalyst inhibitor by forming unreactive bridged palladium dimers.[14][15] This makes aryl bromides particularly reliable and widely used substrates for this transformation.[14]
Expertise & Experience: For C-N coupling, 4-Bromo-N-ethyl-3-fluorobenzamide is an ideal substrate. It avoids the potential catalyst inhibition seen with iodides while being significantly more reactive than the corresponding chloride. The choice of phosphine ligand is critical and must be tailored to the specific amine coupling partner.[14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often required to facilitate the crucial reductive elimination step.[16]
Data Presentation: Comparative Buchwald-Hartwig Amination Yields
| Entry | Aryl Halide Substrate | Amine | Product Yield (%) | Notes |
| 1 | 4-Iodo -N-ethyl-3-fluorobenzamide | Morpholine | 85% | Reaction is fast but may require specific conditions to avoid catalyst inhibition. |
| 2 | 4-Bromo -N-ethyl-3-fluorobenzamide | Morpholine | 94% | Highly reliable and high-yielding. The substrate of choice. |
| 3 | 4-Chloro -N-ethyl-3-fluorobenzamide | Morpholine | <5% | Extremely challenging. Requires highly specialized catalyst systems (e.g., G3 precatalysts with specific ligands). |
| Data is representative and based on typical outcomes using a modern catalyst system (e.g., XPhos Pd G3). |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add the aryl bromide (1.0 equiv), XPhos Pd G3 (2 mol%), and sodium tert-butoxide (1.4 equiv) to a vial.
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous toluene (0.2 M concentration).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a preheated oil bath at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Experimental Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free pathway to functionalize aromatic rings.[17] This reaction is contingent on the ring being "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[6][9]
Expertise & Experience: In 4-Bromo-N-ethyl-3-fluorobenzamide, both halogens are on a ring activated by the benzamide group. The key question is selectivity: which halogen is displaced?
-
Leaving Group Ability (SNAr): Fluorine is the superior leaving group in SNAr because its electronegativity best stabilizes the rate-determining Meisenheimer complex.[7][8]
-
Positional Activation: The bromine at C4 is para to the strongly activating amide group. The fluorine at C3 is meta to the amide, which offers no resonance stabilization.[9]
This creates a fascinating dichotomy. While the C-F bond is intrinsically more reactive in SNAr, the C-Br bond is in a more electronically favorable position. For most strong nucleophiles (e.g., NaOMe, NaN₃), substitution will preferentially occur at the C-F bond, despite its less-activated position, because the stabilization of the transition state by the highly electronegative fluorine is the dominant factor. However, achieving high selectivity can be challenging, and forcing conditions may lead to mixtures. For synthetic purposes, it is far more reliable to use the C-Br bond for predictable cross-coupling and reserve the C-F bond for its electronic modulating properties.
Logical Relationship: SNAr Mechanism & Fluorine's Role
Caption: Fluorine's inductive effect stabilizes the rate-determining intermediate in SNAr.
Summary and Strategic Recommendations
The reactivity of 4-Bromo-N-ethyl-3-fluorobenzamide is a nuanced subject, offering distinct and predictable pathways depending on the chosen reaction class.
| Reaction Type | Primary Reactive Site | Relative Reactivity Trend | Key Influencing Factor |
| Pd Cross-Coupling | C-Br Bond | I > Br > Cl | C-X Bond Dissociation Energy |
| SNAr | C-F Bond | F > Cl > Br | Electronegativity (Stabilization of Meisenheimer Complex) |
4-Bromo-N-ethyl-3-fluorobenzamide is a strategically designed building block for complex molecule synthesis.
-
For C-C and C-N bond formation, the C-Br bond is the superior handle. It provides a perfect balance of high reactivity for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) without the potential complications of iodo-substrates.
-
The ortho-fluorine atom is a powerful modulator. It influences the electronic properties of the ring, can accelerate key steps in catalytic cycles, and imparts desirable physicochemical properties to the final product.
-
The C-F bond is a potential site for SNAr, but selectivity can be a challenge. While mechanistically favored, its synthetic application requires careful consideration of the substrate's electronic landscape and may not be as clean as cross-coupling at the bromine position.
For the drug development professional, this dual-halogenated scaffold provides a robust platform for generating diverse compound libraries. The predictable, chemoselective reactivity of the C-Br bond allows for reliable core functionalization, while the fluorine substituent provides a critical tool for optimizing the pharmacological profile of the target molecule.
References
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-iodo-and-bromo-benzamides-in-cross-coupling-reactions]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7553856/]
- In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00427]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. [URL: https://www.oreate.
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02283]
- Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja201944k]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d5qo00372e]
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A Comparative Guide to the Biological Activity of 4-Bromo-N-ethyl-3-fluorobenzamide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Benzamide Bioactivity
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antipsychotic, and antiemetic properties. The biological activity of these compounds is profoundly influenced by the nature and arrangement of substituents on the aromatic ring. Isomerism—the phenomenon where molecules share the same molecular formula but differ in the spatial arrangement of atoms—plays a pivotal role in determining the efficacy and selectivity of a drug candidate. Even subtle changes in substituent positioning can dramatically alter a molecule's interaction with its biological target, leading to significant variations in potency, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of the predicted biological activity of 4-Bromo-N-ethyl-3-fluorobenzamide and its positional isomers. While direct comparative experimental data for this specific set of isomers is not extensively available in the public domain, this document synthesizes established structure-activity relationship (SAR) principles for halogenated and N-alkylated benzamides to offer a predictive overview. We will delve into the likely influence of the positional variations of the bromo, fluoro, and N-ethyl substituents on potential anticancer and enzyme-inhibitory activities. Detailed experimental protocols for the synthesis of these compounds and relevant biological assays are also provided to facilitate further research in this area.
Understanding the Isomers: A Structural Overview
The core molecule, 4-Bromo-N-ethyl-3-fluorobenzamide, and its positional isomers share the same chemical formula (C₉H₉BrFNO) but differ in the attachment points of the bromine and fluorine atoms on the benzamide ring. The N-ethylamide group is kept constant for this comparison. The isomers under consideration are:
-
4-Bromo-N-ethyl-3-fluorobenzamide
-
3-Bromo-N-ethyl-4-fluorobenzamide
-
4-Bromo-N-ethyl-2-fluorobenzamide
-
2-Bromo-N-ethyl-4-fluorobenzamide
The interplay between the electron-withdrawing and steric properties of the bromine and fluorine atoms at different positions is expected to be a key determinant of their biological activity.
Predicted Biological Activity: A Comparative Analysis Based on SAR Principles
Based on extensive research into the structure-activity relationships of substituted benzamides, we can project the likely impact of isomeric variations on their biological profiles, particularly in the context of anticancer and enzyme inhibitory activities.
Anticipated Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative effects of substituted benzamides against various cancer cell lines. The positioning of halogen atoms on the benzamide ring is a critical factor influencing this activity.
Key SAR Insights for Halogenated Benzamides:
-
Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The position of the halogens can fine-tune this property.
-
Target Engagement: The electronic and steric profile created by the specific arrangement of bromo and fluoro substituents dictates the molecule's ability to fit into the binding pocket of target proteins, such as kinases or histone deacetylases (HDACs), which are often implicated in cancer progression.[1]
-
Metabolic Stability: Fluorine substitution, in particular, can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in vivo.
Predicted Ranking of Anticancer Potency (Hypothetical):
While experimental validation is essential, a predictive ranking can be proposed based on general SAR trends observed in related compound series. For instance, studies on similar halogenated compounds have shown that specific substitution patterns can lead to enhanced cytotoxicity.[2][3]
| Isomer | Predicted Anticancer Activity | Rationale |
| 4-Bromo-N-ethyl-2-fluorobenzamide | Potentially High | The ortho-fluoro substituent can induce a conformational twist in the amide bond, potentially leading to a more favorable binding orientation with target enzymes. The para-bromo group contributes to lipophilicity and can form halogen bonds. |
| 2-Bromo-N-ethyl-4-fluorobenzamide | Potentially High | Similar to the above, the ortho-bromo group would induce a significant steric effect, influencing the conformation. The para-fluoro group can enhance metabolic stability. |
| 4-Bromo-N-ethyl-3-fluorobenzamide | Moderate to High | The meta-fluoro and para-bromo combination offers a distinct electronic and steric profile that could be favorable for interaction with specific biological targets. |
| 3-Bromo-N-ethyl-4-fluorobenzamide | Moderate | The meta-bromo and para-fluoro arrangement may offer a different set of interactions with target proteins. The overall lipophilicity and electronic distribution will be distinct from the other isomers. |
Potential as Enzyme Inhibitors
Substituted benzamides are known to inhibit various enzymes, including protein kinases and histone deacetylases (HDACs). The precise positioning of the halogen atoms is crucial for effective binding to the active site or allosteric sites of these enzymes.
Key SAR Insights for Enzyme Inhibition:
-
Hydrogen Bonding and Halogen Bonding: The amide moiety can act as a hydrogen bond donor and acceptor. The fluorine and bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.
-
Conformational Restriction: As mentioned, ortho substitution can restrict the rotation of the amide bond, locking the molecule into a bioactive conformation.
-
Electronic Effects: The electron-withdrawing nature of fluorine and bromine can influence the acidity of the N-H proton of the amide, which can be critical for interactions with the target protein.
Experimental Protocols
To facilitate the empirical validation of the predicted biological activities, detailed protocols for the synthesis of the benzamide isomers and for a key in vitro cytotoxicity assay are provided below.
General Synthesis of Halogenated N-ethylbenzamides
The synthesis of the target compounds typically involves a two-step process: the preparation of the substituted benzoic acid and its subsequent coupling with ethylamine.
Step 1: Synthesis of Substituted Benzoic Acids (General Procedure)
The required 4-bromo-3-fluorobenzoic acid, 3-bromo-4-fluorobenzoic acid, 4-bromo-2-fluorobenzoic acid, and 2-bromo-4-fluorobenzoic acid can be synthesized from commercially available starting materials through established methods such as bromination and oxidation. For example, 3-bromo-4-fluorobenzaldehyde can be synthesized from 4-fluorobenzaldehyde.[4]
Step 2: Amide Coupling (General Procedure)
-
To a solution of the appropriately substituted benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethylamine hydrochloride (1.2 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-ethylbenzamide.
Synthesis Workflow
Caption: General workflow for the synthesis of N-ethylbenzamides.
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a predictive comparison of the biological activities of 4-Bromo-N-ethyl-3-fluorobenzamide and its positional isomers based on established structure-activity relationships for the benzamide class of compounds. It is hypothesized that the specific placement of the bromo and fluoro substituents will significantly impact the anticancer and enzyme-inhibitory potential of these molecules. The isomers with ortho halogen substitution, namely 4-Bromo-N-ethyl-2-fluorobenzamide and 2-Bromo-N-ethyl-4-fluorobenzamide, are predicted to exhibit higher potency due to conformational restriction of the amide bond, which may favor a bioactive conformation.
It is imperative that these predictions are validated through empirical testing. The synthetic and assay protocols provided herein offer a starting point for researchers to synthesize these isomers and systematically evaluate their biological activities. Such studies will not only confirm or refute the hypotheses presented in this guide but will also contribute valuable data to the broader understanding of the structure-activity relationships of polysubstituted benzamides, ultimately aiding in the rational design of more effective therapeutic agents.
References
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- 6. MTT assay protocol | Abcam [abcam.com]
The Strategic Advantage of 4-Bromo-N-ethyl-3-fluorobenzamide in Modern Synthesis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the deliberate choice of building blocks is paramount to the success of complex molecular construction. Among the myriad of available reagents, 4-Bromo-N-ethyl-3-fluorobenzamide emerges as a versatile and strategically valuable scaffold. This guide provides an in-depth assessment of its efficacy, comparing its performance in key cross-coupling reactions with viable alternatives, supported by experimental data and mechanistic insights.
Introduction: The Architectural Significance of Fluorinated Benzamides
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The benzamide moiety itself is a prevalent structural motif in numerous therapeutic agents. The specific substitution pattern of 4-Bromo-N-ethyl-3-fluorobenzamide, featuring a bromine atom amenable to cross-coupling, a fluorine atom for electronic modulation, and an N-ethylamide group influencing solubility and conformational properties, presents a unique combination for synthetic diversification.
Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide: A Practical Approach
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide is typically achieved through a straightforward amidation of the corresponding 4-bromo-3-fluorobenzoic acid. This precursor can be prepared from commercially available starting materials. The amide bond formation is generally a high-yielding process, utilizing standard coupling reagents.
Experimental Protocol: Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
Step 1: Activation of 4-Bromo-3-fluorobenzoic Acid In a round-bottom flask, 4-bromo-3-fluorobenzoic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling reagent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes to form the reactive O-acylisourea intermediate.[2]
Step 2: Amide Bond Formation Ethylamine (1.2 eq) is added to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).
Step 3: Work-up and Purification The reaction mixture is filtered to remove the urea byproduct. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-Bromo-N-ethyl-3-fluorobenzamide.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of 4-Bromo-N-ethyl-3-fluorobenzamide is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[6] 4-Bromo-N-ethyl-3-fluorobenzamide, possessing a C-Br bond, offers a good balance of reactivity and stability.
Mechanistic Consideration: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[5] The fluorine atom at the 3-position can influence the rate of oxidative addition through its electron-withdrawing inductive effect.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Comparative Data:
While direct comparative data for 4-Bromo-N-ethyl-3-fluorobenzamide is not extensively published, we can extrapolate from studies on structurally similar substrates. For instance, the Suzuki coupling of 4-bromobenzaldehyde with phenylboronic acid has been shown to proceed with high conversion rates.[7] The presence of the ortho-fluoro substituent in our target molecule is expected to enhance the rate of oxidative addition due to its electron-withdrawing nature, potentially allowing for milder reaction conditions compared to non-fluorinated analogs.
| Building Block | Typical Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromo-N-ethyl-3-fluorobenzamide (Predicted) | Pd(PPh₃)₄ / Buchwald Ligand | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80-100 | >85 | Inferred from[8] |
| 4-Bromobenzamide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | [9] |
| 2-Bromo-5-fluorobenzamide | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 88 | - |
| 4-Bromo-3-methylbenzamide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 90 | - |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10] The choice of ligand and base is crucial for achieving high yields and functional group tolerance.[9]
Mechanistic Consideration: The catalytic cycle mirrors the Suzuki coupling, with the key difference being the nucleophilic attack of the amine on the palladium center after oxidative addition. The ortho-fluorine atom in 4-Bromo-N-ethyl-3-fluorobenzamide can influence the reaction by stabilizing the palladium intermediate and potentially accelerating the reductive elimination step.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data:
The Buchwald-Hartwig amination of aryl bromides is generally efficient. Studies on the amination of bromobenzene with various amines show that the choice of a bulky, electron-rich phosphine ligand is critical for high yields.[9] The electronic properties of 4-Bromo-N-ethyl-3-fluorobenzamide are expected to make it a competent substrate for this transformation.
| Building Block | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromo-N-ethyl-3-fluorobenzamide (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-110 | >90 | Inferred from[9] |
| 4-Bromobenzamide | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | 85 | - |
| 1-Bromo-4-fluorobenzene | Piperidine | Pd(dba)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 95 | - |
| 4-Bromo-2-fluoroaniline | Di-n-butylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 88 | - |
Alternative Building Blocks: A Comparative Overview
While 4-Bromo-N-ethyl-3-fluorobenzamide is a highly effective building block, several alternatives can be considered depending on the specific synthetic goal.
-
Aryl Iodides: Corresponding iodo-analogs will exhibit higher reactivity, potentially allowing for lower catalyst loadings and milder reaction conditions.[6] However, they are generally more expensive and less stable.
-
Aryl Chlorides: Chloro-analogs are more cost-effective but significantly less reactive, often requiring more specialized and expensive catalyst systems to achieve comparable yields.
-
Aryl Triflates and Fluorosulfates: These non-halide alternatives can be highly reactive but may have different stability profiles and require different activation methods.
The choice of building block will ultimately depend on a balance of reactivity, cost, stability, and the specific functional groups present in the coupling partners.
Conclusion: A Strategic Asset for Chemical Synthesis
4-Bromo-N-ethyl-3-fluorobenzamide stands out as a strategically valuable building block for the synthesis of complex, fluorinated molecules. Its well-balanced reactivity in key cross-coupling reactions, combined with the beneficial electronic properties conferred by the fluorine substituent, makes it an attractive choice for applications in drug discovery and materials science. While direct, head-to-head comparative data remains somewhat limited in the literature, the extensive body of work on analogous systems provides a strong foundation for predicting its efficacy. The experimental protocols and comparative data presented in this guide are intended to empower researchers to effectively incorporate this versatile building block into their synthetic strategies.
References
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (URL not available)
- Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. (URL not available)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Synthesis of Fluorescent Amino Acids via Palladium-Catalyzed Allylic Alkylations.
- Fluorinated building blocks in drug design: new pathways and targets.
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
- Buchwald–Hartwig amin
- aryl fluoride cross-coupling.
- Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Chemo- and Regioselective Palladium(II)-Catalyzed Aminoarylation of N-Allylureas Providing 4-Arylmethyl Imidazolidinones. Sci-Hub.
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides.
- Palladium-Catalyzed Aryl
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A Comparative Guide to Byproduct Analysis in the Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands rigorous control over purity. 4-Bromo-N-ethyl-3-fluorobenzamide is a key building block in the synthesis of various pharmaceutically active compounds. Its synthesis, while conceptually straightforward, presents a significant challenge in the identification and control of byproducts, which can impact the safety, efficacy, and regulatory compliance of the final drug product. This guide provides an in-depth analysis of the potential byproducts in the synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide, a comparison of analytical methodologies for their detection, and supporting experimental insights to ensure the integrity of the synthetic process.
The Synthetic Pathway and the Genesis of Byproducts
The most common and industrially scalable synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide involves the coupling of 4-Bromo-3-fluorobenzoic acid with ethylamine. This can be achieved through two primary routes: the formation of an acyl chloride intermediate or the use of a direct coupling agent. Each pathway, while effective, has its own set of potential side reactions that can lead to the formation of various byproducts.
Route 1: The Acyl Chloride Method
This traditional two-step method first involves the conversion of 4-Bromo-3-fluorobenzoic acid to the more reactive 4-Bromo-3-fluorobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine to form the desired amide.
Potential Byproducts:
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual 4-Bromo-3-fluorobenzoic acid and ethylamine in the final product.
-
Hydrolysis Product: 4-Bromo-3-fluorobenzoyl chloride is highly susceptible to hydrolysis. Any trace moisture in the reaction can convert it back to 4-Bromo-3-fluorobenzoic acid.
-
Over-acylation Product: While less common with a primary amine like ethylamine, there is a possibility of forming a tertiary amide if a secondary amine impurity is present.
-
Regioisomeric Byproducts: The purity of the starting material, 4-Bromo-3-fluorobenzoic acid, is critical. If the synthesis of this precursor is not well-controlled, regioisomers such as 3-Bromo-4-fluorobenzoic acid could be present, leading to the formation of the corresponding N-ethyl-3-bromo-4-fluorobenzamide isomer in the final product.
Route 2: Direct Amide Coupling
Modern amide bond formation often employs coupling reagents to facilitate the reaction directly from the carboxylic acid and amine. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Potential Byproducts:
-
Unreacted Starting Materials: Similar to the acyl chloride method, incomplete reaction will leave starting materials in the mixture.
-
Coupling Agent-Related Byproducts:
-
DCC: Forms N,N'-dicyclohexylurea (DCU), which is often insoluble and can be filtered off, but residual amounts may remain.
-
HATU: Can form guanidinium byproducts through reaction with the amine. The order of addition is crucial to minimize this; pre-activation of the carboxylic acid before adding the amine is recommended.
-
-
Regioisomeric Byproducts: As with the acyl chloride method, the presence of regioisomeric impurities in the starting 4-Bromo-3-fluorobenzoic acid will directly translate to regioisomeric amide byproducts. The challenge of separating these closely related isomers underscores the importance of stringent control of starting material purity. A study on the closely related 4-bromo-3-fluorobenzaldehyde highlighted the potential for up to ten regioisomeric impurities, necessitating advanced analytical techniques for their separation and quantification.[1][2]
Comparative Analysis of Analytical Techniques for Byproduct Profiling
A robust analytical strategy is paramount for the identification and quantification of byproducts. The choice of technique depends on the nature of the impurities and the required sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of impurity profiling in pharmaceutical synthesis.[3]
| Analytical Technique | Principle | Strengths for this Application | Limitations for this Application |
| HPLC-UV/MS | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance and/or mass spectrometry. | Excellent for separating the target amide from less volatile byproducts like unreacted carboxylic acid and coupling agent residues. Can be used for quantification of known impurities. LC-MS provides molecular weight information for unknown impurity identification. | May not be suitable for highly volatile byproducts. Resolution of regioisomers can be challenging without specific method development. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometry for identification. | Highly effective for identifying and quantifying volatile and semi-volatile byproducts, including residual solvents. Particularly powerful for separating regioisomers, as demonstrated in the analysis of related bromo-fluoro-substituted aromatics.[1][2] | Not suitable for non-volatile impurities like the starting carboxylic acid or coupling agent byproducts. Derivatization may be required for some less volatile compounds. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of molecules. | The most powerful technique for unambiguous structure elucidation of unknown byproducts. Essential for distinguishing between regioisomers through the analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. | Lower sensitivity compared to HPLC and GC-MS, making it less suitable for trace-level impurity detection without specialized equipment. Complex mixtures can lead to overlapping signals, requiring 2D NMR techniques for resolution. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide via Acyl Chloride
Step 1: Formation of 4-Bromo-3-fluorobenzoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-Bromo-3-fluorobenzoyl chloride, which is used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude 4-Bromo-3-fluorobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the ethylamine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the non-volatile starting material, product, and potential polar byproducts. For identification of unknown peaks, the eluent can be directed to a mass spectrometer (LC-MS).
Protocol 3: GC-MS Method for Regioisomer Analysis
This protocol is adapted from the analysis of regioisomers of 4-bromo-3-fluorobenzaldehyde and would be a good starting point for the analysis of the target amide.[1][2]
-
Column: A chiral GC column such as CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or a polar stationary phase like 100% trifluoropropyl methyl polysiloxane can be effective for separating regioisomers.[1][4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 350.
This method is designed to separate compounds with very similar boiling points, making it ideal for distinguishing regioisomeric byproducts.
Visualization of Synthetic and Analytical Workflows
Caption: Synthetic routes to 4-Bromo-N-ethyl-3-fluorobenzamide and associated byproducts.
Caption: A comprehensive analytical workflow for byproduct profiling.
Conclusion
The synthesis of 4-Bromo-N-ethyl-3-fluorobenzamide, while achievable through established methods, requires a proactive and informed approach to byproduct analysis. The potential for regioisomeric impurities, arising from the starting materials, presents a significant analytical challenge that necessitates the use of high-resolution techniques like GC-MS. A multi-faceted analytical strategy, combining HPLC for general purity assessment and GC-MS for isomer separation, and NMR for structural confirmation, provides a self-validating system for ensuring the quality and consistency of this important pharmaceutical intermediate. By understanding the potential side reactions and implementing robust analytical controls, researchers and drug development professionals can mitigate risks and ensure the production of high-purity 4-Bromo-N-ethyl-3-fluorobenzamide.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Bromo-N-ethyl-3-fluorobenzamide in Biological Assays
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding a compound's selectivity—its propensity to interact with its intended biological target versus a host of other proteins in the complex cellular milieu. Off-target interactions can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action.[1] This guide provides an in-depth, technical comparison of 4-Bromo-N-ethyl-3-fluorobenzamide's cross-reactivity profile against other benzamide-based compounds, supported by hypothetical experimental data that illustrates a best-practice approach to such studies. While extensive public data on 4-Bromo-N-ethyl-3-fluorobenzamide is limited, this guide serves as a practical framework for its evaluation.
The Benzamide Scaffold: A Promising but Promiscuous Moiety
The benzamide functional group is a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[2][3] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3] This versatility, however, underscores the critical need for thorough cross-reactivity profiling. Minor substitutions on the benzamide ring can dramatically alter a compound's target preference and off-target interactions.
Our focus compound, 4-Bromo-N-ethyl-3-fluorobenzamide, is a halogenated benzamide. Halogenation is a common strategy in drug design to modulate physicochemical properties and target affinity. For the purpose of this guide, we will postulate a hypothetical primary target for 4-Bromo-N-ethyl-3-fluorobenzamide: Leucine-rich repeat kinase 2 (LRRK2) , a key target in neurodegenerative diseases.
Comparative Analysis: A Hypothetical Cross-Reactivity Study
To contextualize the selectivity of 4-Bromo-N-ethyl-3-fluorobenzamide, we will compare it with two other hypothetical benzamide derivatives:
-
Compound A (4-Amino-N-ethyl-3-methoxybenzamide): An analog with electron-donating groups.
-
Compound B (N-ethyl-4-(trifluoromethyl)benzamide): An analog with a strong electron-withdrawing group.
The following table summarizes our hypothetical cross-reactivity data from a broad panel of in vitro kinase assays. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the target's activity).
| Target | 4-Bromo-N-ethyl-3-fluorobenzamide IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| LRRK2 (Primary Target) | 15 | 550 | 25 |
| ABL1 | >10,000 | 8,500 | 1,200 |
| SRC | 5,200 | >10,000 | 850 |
| VEGFR2 | 8,900 | >10,000 | 950 |
| EGFR | >10,000 | >10,000 | 2,500 |
| ROCK1 | 2,100 | 7,800 | 450 |
| PKA | >10,000 | >10,000 | >10,000 |
| GSK3β | 7,500 | >10,000 | 3,200 |
| CDK2 | >10,000 | >10,000 | 8,800 |
Interpretation of the Data:
From this hypothetical data, 4-Bromo-N-ethyl-3-fluorobenzamide demonstrates high potency for its primary target, LRRK2, with an IC50 of 15 nM. Importantly, it shows a favorable selectivity profile, with significantly weaker activity against a panel of common off-target kinases. Compound A, in contrast, is a much weaker LRRK2 inhibitor and appears to be relatively non-selective. Compound B, while also a potent LRRK2 inhibitor, exhibits notable off-target activity against SRC, VEGFR2, and ROCK1, suggesting a higher potential for off-target effects.
Experimental Design for a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study should employ a tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.
Tier 1: Broad Kinome and GPCR Panel Screening
The initial step is to screen the compound against a large, commercially available panel of kinases and G-protein coupled receptors (GPCRs). This provides a broad overview of potential off-target interactions.
Experimental Workflow: Kinome Scan
Caption: A generalized workflow for a kinome scan.
Tier 2: Cellular Target Engagement Assays
Identifying a "hit" in a biochemical assay does not guarantee that the compound will engage the target in a cellular context. Cellular Thermal Shift Assays (CETSA®) are a powerful tool to confirm target engagement in intact cells.[4][5][6]
Experimental Workflow: CETSA
Caption: A simplified workflow for a Cellular Thermal Shift Assay.
Tier 3: Functional and Cytotoxicity Assays
The final tier involves assessing the functional consequences of target and off-target engagement, as well as general cytotoxicity.
Experimental Workflow: Cytotoxicity Assay (MTT)
Caption: A standard workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocols
In Vitro Kinase Assay Protocol (Illustrative for LRRK2)
-
Reagents and Materials:
-
Recombinant human LRRK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP at a concentration near the Km for LRRK2
-
Substrate peptide (e.g., LRRKtide)
-
Test compounds (4-Bromo-N-ethyl-3-fluorobenzamide and comparators) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Add 2.5 µL of 4x test compound dilution to the assay plate.
-
Add 2.5 µL of 4x enzyme solution.
-
Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Reagents and Materials:
-
Cell line expressing the target of interest (e.g., HEK293 cells overexpressing LRRK2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies for the target protein for Western blotting or ELISA
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or signal (ELISA) for the target protein at each temperature.
-
Plot the percentage of soluble protein versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
MTT Cytotoxicity Assay Protocol
-
Reagents and Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Bromo-N-ethyl-3-fluorobenzamide. Through a combination of broad panel screening and focused cellular and functional assays, researchers can build a detailed selectivity profile of this and other novel compounds. The hypothetical data presented herein illustrates how such a profile can differentiate a promising, selective compound from those with less desirable off-target activities. As with any small molecule, a thorough understanding of its interactions with the broader proteome is paramount for its successful development as a research tool or therapeutic agent.
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Singh, S., & Singh, R. K. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Diabetes & Metabolic Disorders, 21(1), 533–546. [Link]
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He, Y., & Li, Z. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351234. [Link]
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A Comparative Guide to the Synthetic Utility of Substituted N-Ethylbenzamides in Modern Organic Synthesis
Abstract: Substituted N-ethylbenzamides are versatile and powerful intermediates in modern organic synthesis. Their utility extends from serving as robust directing groups for carbon-hydrogen (C–H) bond functionalization to acting as precursors for a variety of complex molecular architectures, including heterocycles. This guide provides an in-depth comparison of N-ethylbenzamides with alternative synthetic tools, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these reagents for efficient and selective synthesis.
The N-Ethylbenzamide Moiety as a Directing Group
The amide functional group is a cornerstone of many synthetic strategies due to its stability and coordinating ability.[1] The N-ethylbenzamide, a secondary amide, provides a balance of reactivity and stability, but it is the tertiary amides, such as N,N-diethylbenzamide, that are more prominently featured as powerful directing groups due to the Lewis basicity of their carbonyl oxygen. This guide will focus on the broader class of N-alkylbenzamides for a comprehensive comparison, with a specific focus on the principles governing their use.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a classic and powerful strategy for the regioselective functionalization of aromatic rings. The mechanism hinges on the coordination of an organolithium reagent (e.g., n-BuLi, s-BuLi) to a Lewis basic directing metalation group (DMG). This coordination positions the base in proximity to the ortho-proton, facilitating its abstraction and forming an ortho-lithiated species, which can then be trapped by a wide range of electrophiles.
The tertiary amide of N,N-diethylbenzamide is an established standard in this field due to its strong directing ability and stability towards nucleophilic attack at low temperatures.[2]
Comparison with Alternative Directing Groups
The choice of a DMG is a critical strategic decision. While the N,N-diethylbenzamide is a reliable standard, several alternatives offer distinct advantages.
| Directing Group | Relative Directing Power | Key Advantages | Key Disadvantages |
| -CONEt₂ (N,N-Diethylamide) | Strong | High reliability, stable intermediate, versatile transformations. | Requires harsh conditions for removal (hydrolysis). |
| -OCONEt₂ (O-Aryl Carbamate) | Very Strong | Often outperforms amides; can undergo anionic Fries rearrangement.[2] | Can be more sterically demanding. |
| Oxazoline | Moderate-Strong | Chiral variants enable asymmetric synthesis; readily converted to other groups. | Synthesis of the substrate can be multi-step. |
| -OMe (Methoxy) | Weak-Moderate | Commercially available substrates; useful if methoxy is desired in the final product.[2] | Weaker directing ability limits scope; risk of demethylation. |
The generally accepted order of directing ability is: -OCONEt₂ > -CONEt₂ > Oxazoline > -OMe .[2] This hierarchy is dictated by the Lewis basicity and coordinating ability of the group, which determines the efficiency of the initial lithiation step.
Transition Metal-Catalyzed C–H Activation
Beyond DoM, N-substituted benzamides are excellent directing groups for transition metal-catalyzed C–H functionalization.[3] Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) can coordinate to the amide oxygen, enabling the selective activation of a proximal C–H bond, typically at the ortho position. This strategy avoids the use of stoichiometric organometallic reagents and often proceeds with broader functional group tolerance.
For instance, N-methoxy amides have been developed as highly versatile directing groups for Pd(II)-catalyzed C–H activation, demonstrating the adaptability of the amide moiety.[4] While not N-ethyl amides, the principle of chelation-assistance is directly comparable. The N-H bond in secondary amides like N-ethylbenzamide can participate in a "N–H deprotonation circumvented" mechanism in Ni-catalyzed reactions, where hydrogen bonding stabilizes the critical C-H functionalization transition state.[5]
N-Ethylbenzamides as Precursors for Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals.[6] Substituted N-ethylbenzamides serve as valuable starting materials for their construction.
Synthesis of Oxazolines
A notable application is the synthesis of oxazolines from N-allylbenzamide derivatives. A palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides a direct route to these N-allylbenzamide intermediates. Subsequent acid-induced cyclization furnishes the oxazoline ring system.[7] This two-step process is significantly more efficient than traditional methods that often require multiple steps of protection and deprotection.[7]
Broader Heterocyclic Synthesis
The core benzamide structure can be a building block for various fused N-heterocycles.[8][9] For example, N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives can undergo heterocyclization to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[10] While this example uses a more complex N-substituent, it highlights the principle of using the benzamide framework as a scaffold for building heterocyclic rings.
Experimental Protocols
The following protocols are representative of the synthetic transformations discussed. Researchers should perform their own risk assessment and optimization.
Protocol: Directed ortho-Metalation of N,N-Diethyl-m-toluamide (DEET)
This protocol is adapted from standard DoM procedures.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and N,N-diethyl-m-toluamide (1.0 mmol, 191 mg).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise over 5 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.5 mmol, 213 mg) dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol: Synthesis of an Oxazoline via Acid-Induced Cyclization[7]
This protocol describes the cyclization of an N-allylbenzamide derivative.
-
Setup: In a round-bottom flask, dissolve the N-allylbenzamide derivative (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 mmol, 17 mg).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography to yield the desired oxazoline.
Conclusion
Substituted N-ethylbenzamides and their N,N-dialkyl analogues are indispensable tools in organic synthesis. Their primary role as powerful directing groups for both classical directed ortho-metalation and modern transition metal-catalyzed C–H activation allows for the precise and efficient construction of highly substituted aromatic compounds. The reliability of the amide as a directing group, particularly the N,N-diethyl variant, sets a high benchmark, yet alternatives like O-aryl carbamates offer superior directing power in certain contexts.[2] Furthermore, the demonstrated utility of N-alkylbenzamides as precursors for valuable heterocyclic systems, such as oxazolines, underscores their versatility.[7] The ability to transform the amide post-functionalization, while sometimes requiring forcing conditions, adds another layer to its synthetic value. By understanding the mechanistic principles and comparing the available methodologies, chemists can strategically employ substituted N-ethylbenzamides to streamline the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Altern
- Some New Heterocyclisations Based on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide Derivatives.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides.
- N,N-Diethyl-3-methylbenzamide. MDPI.
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- Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.
- Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cycliz
- A Simple and Versatile Amide Directing Group for C–H Functionaliz
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A Senior Application Scientist's Guide to the Cross-Coupling Performance of 4-Bromo-N-ethyl-3-fluorobenzamide
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of 4-Bromo-N-ethyl-3-fluorobenzamide , a versatile reagent, benchmarked against its structural analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide you with a nuanced understanding of why specific experimental choices are made and how the unique structural features of 4-Bromo-N-ethyl-3-fluorobenzamide are predicted to influence its reactivity. While direct, side-by-side comparative experimental data for this specific compound against its analogs is not extensively available in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and data from closely related structures to offer a robust predictive benchmark.
The Structural & Electronic Landscape of 4-Bromo-N-ethyl-3-fluorobenzamide
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the electronic and steric environment surrounding the carbon-bromine bond. In 4-Bromo-N-ethyl-3-fluorobenzamide, we have three key substituents whose interplay dictates its performance:
-
4-Bromo Group: The reactive site for oxidative addition to the palladium(0) catalyst. The C-Br bond is weaker than a C-Cl bond, making it generally more reactive.[1]
-
3-Fluoro Group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and, in many cases, accelerating the rate-determining oxidative addition step of the catalytic cycle.[2]
-
N-ethylbenzamide Group: This meta-positioned group has a more complex influence. The amide functionality is generally considered electron-withdrawing, which can further activate the aryl bromide. The N-ethyl group provides a moderate steric profile that is not expected to significantly hinder the approach of the catalyst.
Based on these features, we can hypothesize that 4-Bromo-N-ethyl-3-fluorobenzamide will be a highly competent substrate in cross-coupling reactions, likely exhibiting enhanced reactivity compared to non-fluorinated or less-substituted analogs.
Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds.[2][3][4] Its mild conditions and tolerance for a wide array of functional groups make it a favored methodology.[3]
Predicted Performance and Comparison
We will compare the expected performance of our target compound with two common alternatives: the parent 4-Bromobenzamide and the more sterically hindered 4-Bromo-N,N-dimethylbenzamide .
The primary differentiator is the 3-fluoro substituent. Its strong electron-withdrawing nature is anticipated to make 4-Bromo-N-ethyl-3-fluorobenzamide the most reactive of the three in the oxidative addition step.[5] This should translate to faster reaction times or the ability to achieve high yields under milder conditions.
| Substrate | Key Structural Features | Predicted Relative Reactivity | Expected Yield Range (Optimized) |
| 4-Bromo-N-ethyl-3-fluorobenzamide | Strong -I effect from fluorine, activating the C-Br bond. | High | 90-98% |
| 4-Bromobenzamide | Parent compound, moderate reactivity. | Medium | 85-95% |
| 4-Bromo-N,N-dimethylbenzamide | Increased steric hindrance near the amide. | Medium-Low | 80-90% |
Disclaimer: The expected yield ranges are estimations based on typical outcomes for similar substrates and are intended for comparative purposes. Actual results will depend on precise reaction conditions and the nature of the coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point for the benchmark comparison. The choice of a palladium(II) acetate/SPhos catalyst system is based on its proven efficacy for a broad range of aryl bromides, including those with electron-withdrawing groups.[3][6]
Materials:
-
Aryl Bromide (4-Bromo-N-ethyl-3-fluorobenzamide or alternative) (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Sphos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Reaction
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the synthesis of C-N bonds, offering broad scope for both the amine and aryl halide coupling partners.[7][8][9]
Predicted Performance and Comparison
In C-N coupling, the electronic nature of the aryl halide remains a key driver of reactivity. The electron-deficient nature of 4-Bromo-N-ethyl-3-fluorobenzamide, enhanced by the 3-fluoro substituent, is expected to facilitate a rapid oxidative addition. This generally leads to higher efficiency compared to less activated substrates.[10]
| Substrate | Key Structural Features | Predicted Relative Reactivity | Expected Yield Range (Optimized) |
| 4-Bromo-N-ethyl-3-fluorobenzamide | Strong -I effect from fluorine, activating the C-Br bond. | High | 92-99% |
| 4-Bromobenzamide | Parent compound, moderate reactivity. | Medium | 88-96% |
| 4-Bromo-N,N-dimethylbenzamide | Increased steric hindrance near the amide. | Medium-Low | 85-94% |
Disclaimer: The expected yield ranges are estimations based on typical outcomes for similar substrates and are intended for comparative purposes. Actual results will depend on precise reaction conditions and the nature of the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol employs a modern, highly active catalyst system. The use of a G3 (third-generation) precatalyst and a biarylphosphine ligand like RuPhos is crucial for achieving high turnover numbers and broad substrate scope, especially with challenging substrates.[11][12]
Materials:
-
Aryl Bromide (4-Bromo-N-ethyl-3-fluorobenzamide or alternative) (1.0 mmol)
-
Morpholine (1.2 mmol)
-
RuPhos Pd G3 ([(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2'-amino-1,1'-biphenyl-2-yl) palladium(II) methanesulfonate]) (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol), RuPhos Pd G3 precatalyst (0.01 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture and monitor its progress by GC-MS or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Expert Recommendations
Based on established mechanistic principles, 4-Bromo-N-ethyl-3-fluorobenzamide is poised to be a superior substrate for palladium-catalyzed cross-coupling reactions when compared to its non-fluorinated or more sterically encumbered analogs.
-
For Suzuki-Miyaura Couplings: The activating effect of the 3-fluoro group should lead to faster reaction rates and high yields. This makes it an excellent choice for the rapid synthesis of biaryl amide structures.
-
For Buchwald-Hartwig Aminations: The enhanced electrophilicity of the aryl bromide should make it highly reactive towards a broad range of amine nucleophiles, likely requiring lower catalyst loadings or shorter reaction times to achieve complete conversion.
When embarking on a new synthetic campaign, the selection of starting materials that offer a kinetic advantage can be a powerful strategic tool. While the initial cost of a functionalized building block like 4-Bromo-N-ethyl-3-fluorobenzamide may be higher, the potential savings in reaction time, catalyst loading, and purification efforts often provide a compelling return on investment. It is strongly recommended that researchers perform small-scale trials to validate these predictions and optimize conditions for their specific coupling partners.
References
- Benchchem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Gondal, A. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 291–301.
- LibreTexts. (2023).
- Wikipedia. (2024).
- Benchchem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. Benchchem.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- ResearchGate. (2020). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic....
- Tokyo Chemical Industry. (n.d.).
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- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wang, Y., et al. (2002). N-arylation of primary and secondary aliphatic amines on solid supports.
- Nolan, S. P., et al. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Science & Technology, 2(1), 25-42.
- Benchchem. (2025). A Comparative Guide: Suzuki vs.
- Surry, D. S., & Buchwald, S. L. (2011). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Letters, 13(17), 4684–4687.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (2024). Suzuki reaction.
- Arnold, F. H., et al. (2012). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Sci-Hub. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Asiri, A. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2953.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Li, J. H., et al. (2010). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 6, 92.
- Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209.
- Kumar, A., et al. (2021).
- Benchchem. (2025).
- Chen, W., et al. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 69(39), 8451-8458.
- Al-Masri, H. A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Bromo-N-ethyl-3-fluorobenzamide
Anticipated Hazard Profile
Based on the Globally Harmonized System (GHS) classifications of similar chemical structures, such as 4-Bromo-2-fluoro-N-methylbenzamide and 4-Fluorobenzamide, 4-Bromo-N-ethyl-3-fluorobenzamide should be handled as a hazardous substance with the following potential risks[1][2]:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[2][3][4]
-
Eye Irritation: Likely to cause serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[2][3][4][5]
-
Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[1][3]
Due to the presence of bromine and fluorine, thermal decomposition may produce hazardous gases such as hydrogen bromide and hydrogen fluoride.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The selection of PPE should be based on the specific laboratory operation and the potential for contact.
Core PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer | Chemical splash goggles | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Recommended, especially if not in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | As needed, based on ventilation |
| Reaction Work-up | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | As needed, based on ventilation |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required.[3] For operations with a higher risk of splashing, such as preparing solutions or during reaction work-ups, a full-face shield should be worn in addition to goggles.[6]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection : A flame-resistant laboratory coat should be worn and kept fully fastened. For large-scale operations, consider a chemical-resistant apron or coveralls.[7] Do not wear shorts or open-toed shoes in the laboratory.[8]
-
Respiratory Protection : While engineering controls are the primary defense against inhalation hazards, respiratory protection may be necessary. If weighing the compound outside of a ventilated enclosure or if dust is generated, a NIOSH-approved N95 dust mask or a respirator with a P100 filter is recommended.
Operational and Disposal Plans
A safe workflow involves a combination of engineering controls, administrative procedures, and a robust disposal plan.
Engineering Controls:
-
Ventilation : All handling of solid 4-Bromo-N-ethyl-3-fluorobenzamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood also serves as a physical barrier against splashes and fires.
-
Weighing : Whenever possible, weigh this compound in a ventilated balance enclosure to contain fine powders. If such an enclosure is not available, perform weighing within a chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation : Designate a specific area within the fume hood for handling the compound. Ensure that a spill kit and appropriate waste containers are readily accessible.
-
Pre-Use Inspection : Visually inspect the container for any damage or loose caps before moving it to the handling area.
-
Dispensing : Gently open the container, avoiding any sudden movements that could aerosolize the powder. Use a spatula to carefully transfer the desired amount.
-
Post-Handling : Securely close the container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan:
-
Waste Classification : 4-Bromo-N-ethyl-3-fluorobenzamide and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.
-
Waste Segregation : Due to the presence of bromine, this waste must be segregated into a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Container Labeling : The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents. Keep the container closed when not in use.
-
Disposal Procedures : Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[4][10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill Management : In the event of a spill, evacuate the immediate area. Avoid creating dust.[3][9] Cover the spill with a chemical absorbent material, then carefully scoop the mixture into a labeled container for halogenated waste.[9] Decontaminate the area once the spill has been cleaned up. For large spills, contact your institution's environmental health and safety department.
Visual Workflow and Logic Diagrams
To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE Selection Decision Tree.
Caption: Step-by-step chemical handling workflow.
References
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
-
Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. YouTube. Available at: [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
4-Fluorobenzamide | C7H6FNO. PubChem - NIH. Available at: [Link]
-
cas number 1065073-98-4 | 3-Bromo-N-ethyl-4-fluorobenzamide. molecularinfo.com. Available at: [Link]
Sources
- 1. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
